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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethylisoquinoline

For Researchers, Scientists, and Drug Development Professionals Preamble: The Strategic Importance of the Isoquinoline Scaffold The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the structural core...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural alkaloids and synthetic molecules with a vast spectrum of pharmacological activities.[1][2] Its presence in potent agents, from the analgesic morphine to the anticancer compound ecteinascidin 743, underscores its significance as a template for drug discovery.[1] Functionalized isoquinolines, such as 4-Bromo-1-ethylisoquinoline, represent key building blocks for medicinal chemists. The strategic placement of a bromine atom at the C4-position offers a versatile handle for cross-coupling reactions, while the ethyl group at the C1-position modulates lipophilicity and steric profile, influencing target engagement.

This guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of 4-Bromo-1-ethylisoquinoline. As direct experimental data for this specific derivative is not extensively published, this document establishes a robust profile by combining data from the parent compound, 4-bromoisoquinoline, with scientifically grounded predictions for the target molecule. This approach provides researchers with a reliable framework for its synthesis, characterization, and application in drug development pipelines.

Molecular and Physicochemical Profile

The introduction of an ethyl group at the C1 position of the 4-bromoisoquinoline core has a predictable impact on its fundamental physical properties. The molecular weight increases, and the lipophilicity, as estimated by the LogP value, is also expected to rise. This can influence solubility, with a likely decrease in aqueous solubility and an increase in solubility in nonpolar organic solvents.

Property4-Bromoisoquinoline (Reference)4-Bromo-1-ethylisoquinoline (Predicted)Data Source / Justification
Molecular Formula C₉H₆BrNC₁₁H₁₀BrNCalculated
Molecular Weight 208.06 g/mol 236.11 g/mol Calculated[3]
Monoisotopic Mass 206.968 Da235.000 DaCalculated[4]
Appearance CrystalsCrystalline solid or oilExtrapolated
Melting Point 40-43 °CLikely similar or slightly lower[Source for Ref. value not found]
Boiling Point 280-285 °C> 285 °CIncreased mass and size suggest a higher boiling point. [Source for Ref. value not found]
LogP 2.79~3.6-3.8Addition of an ethyl group typically increases LogP by ~0.8-1.0.[5]
pKa 5.14 (for Isoquinoline)~5.0-5.2The ethyl group is weakly electron-donating and should have a minimal effect on the basicity of the ring nitrogen.[6]

Proposed Synthesis and Characterization Workflow

The synthesis of 4-Bromo-1-ethylisoquinoline is most logically achieved via a multi-step sequence starting from the commercially available 4-bromoisoquinoline. The critical step is the introduction of the ethyl group at the C1 position, which can be accomplished through an intermediate activated at that position.

Diagram: Synthetic and Analytical Workflow

synthesis_workflow cluster_synthesis Synthesis Pathway cluster_analysis Characterization & Purification cluster_methods Analytical Methods A 4-Bromoisoquinoline B 4-Bromoisoquinoline N-oxide A->B Oxidation (e.g., m-CPBA) C 4-Bromo-1-chloroisoquinoline B->C Chlorination (e.g., POCl3) D 4-Bromo-1-ethylisoquinoline C->D Organometallic Addition (e.g., EtMgBr or Et2Zn) E Crude Product D->E F Purification (Column Chromatography) E->F G Structure Verification F->G H Purity Analysis (HPLC, LC-MS) G->H NMR 1H & 13C NMR G->NMR MS HRMS G->MS IR FT-IR G->IR

Caption: Proposed workflow for the synthesis and characterization of 4-Bromo-1-ethylisoquinoline.

Detailed Experimental Protocol (Proposed)

Step 1: N-Oxidation of 4-Bromoisoquinoline

  • Rationale: Activation of the isoquinoline ring is necessary for subsequent nucleophilic substitution at the C1 position. N-oxidation makes the C1 position highly electrophilic.

  • Procedure: Dissolve 4-bromoisoquinoline (1.0 equiv) in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-bromoisoquinoline N-oxide.

Step 2: Chlorination to 4-Bromo-1-chloroisoquinoline

  • Rationale: The N-oxide is converted to a 1-chloro derivative, an excellent precursor for organometallic cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.

  • Procedure: Add 4-bromoisoquinoline N-oxide (1.0 equiv) to phosphorus oxychloride (POCl₃, ~5.0 equiv) at 0 °C. Heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium carbonate solution until the pH is ~8. Extract the product with ethyl acetate or DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield crude 4-bromo-1-chloroisoquinoline, which can be purified by column chromatography.[7]

Step 3: Ethylation via Grignard Reaction

  • Rationale: The C1-chloro group is readily displaced by a strong nucleophile like an ethyl Grignard reagent.

  • Procedure: To a solution of 4-bromo-1-chloroisoquinoline (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Argon), add ethylmagnesium bromide (EtMgBr, ~1.5 equiv, 1.0 M solution in THF) dropwise.[8] Stir the reaction at this temperature for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 4: Purification

  • Rationale: Removal of unreacted starting materials and byproducts is essential to obtain the pure target compound.

  • Procedure: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) as the eluent.[9] Combine fractions containing the desired product (identified by TLC) and concentrate to yield pure 4-Bromo-1-ethylisoquinoline.

Spectroscopic Profile (Predicted)

The identity and purity of 4-Bromo-1-ethylisoquinoline would be confirmed by a combination of NMR, Mass Spectrometry, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 500 MHz, CDCl₃): The spectrum is expected to show signals for the ethyl group and five aromatic protons.

    • Ethyl Group: A quartet around δ 3.1-3.3 ppm (2H, -CH₂-) coupled to the methyl protons, and a triplet around δ 1.4-1.6 ppm (3H, -CH₃) coupled to the methylene protons. The downfield shift of the methylene is due to its attachment to the aromatic ring.

    • Aromatic Region: Based on the parent 4-bromoisoquinoline, the proton at C3 will be a singlet. The protons on the benzo-fused ring (H5, H6, H7, H8) will appear as a complex multiplet system between δ 7.5-8.5 ppm . The C1-ethyl group will cause a slight upfield or downfield shift of the peri-proton at H8. The H3 proton will likely be a sharp singlet around δ 8.5-8.7 ppm .

  • ¹³C NMR (Predicted, 126 MHz, CDCl₃):

    • Ethyl Group: Methylene carbon (-CH₂-) around δ 28-32 ppm and methyl carbon (-CH₃) around δ 13-16 ppm .

    • Isoquinoline Core: The spectrum will show 9 distinct aromatic carbon signals. The C1 carbon bearing the ethyl group is predicted to be significantly shifted to ~δ 160-165 ppm . The C4 carbon attached to the bromine will appear around δ 120-125 ppm .[10][11] Other aromatic carbons will appear in the typical δ 120-150 ppm range.

Mass Spectrometry (MS)
  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the gold standard for confirming the elemental composition.

  • Expected Mass: The protonated molecule [M+H]⁺ would show a characteristic isotopic pattern for a compound containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks).

    • Calculated m/z for [C₁₁H₁₁⁷⁹BrN]⁺: 236.0075

    • Calculated m/z for [C₁₁H₁₁⁸¹BrN]⁺: 238.0054

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the ethyl group (M-29) or a hydrogen bromide molecule (M-81).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[12]

  • Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

  • Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ from the ethyl group (typically 2850-2975 cm⁻¹).[13]

  • C=C and C=N Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region, characteristic of the isoquinoline aromatic system.

  • C-Br Stretch: A peak in the fingerprint region, typically between 500-650 cm⁻¹, though it can be difficult to assign definitively.[14]

  • C-H Bending: Out-of-plane bending for the aromatic protons will appear in the 700-900 cm⁻¹ region.

Chemical Reactivity and Applications

The utility of 4-Bromo-1-ethylisoquinoline as a synthetic intermediate stems from its distinct reactive sites.

Diagram: Key Reactive Sites

reactivity cluster_key Potential Reaction Sites mol N Nitrogen (Site A) Basicity, Alkylation, N-Oxide Formation C4 C4-Bromo (Site B) Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) Et Ethyl Group (Site C) Benzylic Functionalization (under specific conditions)

Caption: Key sites of chemical reactivity on the 4-Bromo-1-ethylisoquinoline scaffold.

  • Site A (Ring Nitrogen): As a weak base, the nitrogen can be protonated by acids to form salts, potentially improving aqueous solubility.[6] It can also be alkylated or re-oxidized to the N-oxide for further functionalization.

  • Site B (C4-Bromo): This is the most valuable position for synthetic elaboration. The C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[15] This allows for the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents, making it an invaluable tool for building molecular diversity in drug discovery programs.

  • Site C (Ethyl Group): While less reactive, the benzylic protons of the ethyl group could potentially be functionalized under radical or strong base conditions, though this would likely be less selective than reactions at the C4 position.

Applications in Drug Development: Substituted isoquinolines are explored as anticancer, antimicrobial, and anti-inflammatory agents.[15] 4-Bromo-1-ethylisoquinoline serves as a key intermediate to synthesize libraries of novel compounds for screening. The ability to diversify the C4-position allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against biological targets.

Safety and Handling

  • Hazard Profile: While specific toxicity data for 4-Bromo-1-ethylisoquinoline is unavailable, related compounds like 4-bromoisoquinoline and 4-bromo-1-chloroisoquinoline are classified as irritants.[4][7] They are noted to cause skin and serious eye irritation and may cause respiratory irritation.[4] Harmful if swallowed or inhaled warnings are also associated with similar structures.[7][16]

  • Recommended Handling:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556–558.
  • National Center for Biotechnology Information. (n.d.). 4-Bromoisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
  • Tsotinis, A., Zouroudis, S., et al. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. Retrieved from [Link]

  • ACS Publications. (2024). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry.
  • PubChemLite. (n.d.). 4-bromo-1-ethynylisoquinoline (C11H6BrN). Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Bromoisoquinoline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-chloroisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • Asian Journal of Applied Sciences. (2018).
  • ResearchGate. (n.d.). Rh‐catalyzed 4‐bromo‐1,2‐dihydroisoquinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4: Reaction of 4-bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one (2b) with 4'-substituted thiobenzanilides and thioacetanilide. Retrieved from [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-isoquinolinamine. PubChem Compound Database. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
  • Doc Brown's Chemistry. (n.d.). database of IR spectra. Retrieved from [Link]

  • SciSpace. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

Sources

Exploratory

A Theoretical Chemist's Guide to 4-Bromo-1-ethylisoquinoline: Unveiling Molecular Architecture and Reactivity

This technical guide provides a comprehensive framework for the theoretical investigation of 4-Bromo-1-ethylisoquinoline, a substituted heterocyclic compound with potential applications in medicinal chemistry and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the theoretical investigation of 4-Bromo-1-ethylisoquinoline, a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines a robust computational methodology to elucidate the molecule's structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we present a self-validating protocol that not only predicts molecular characteristics but also offers profound insights into the causality behind its chemical behavior.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties. The introduction of substituents onto the isoquinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. 4-Bromo-1-ethylisoquinoline is a particularly interesting derivative; the bromine atom at the C4 position can serve as a handle for further functionalization through cross-coupling reactions, while the ethyl group at the C1 position influences the molecule's steric and electronic profile.

Theoretical studies, particularly those employing DFT, are indispensable for understanding how these substitutions modulate the geometry, electronic structure, and reactivity of the isoquinoline core. This guide provides a detailed roadmap for conducting such an in-depth computational analysis, enabling researchers to predict molecular properties, interpret experimental data, and rationally design new molecules with desired functionalities.

Part 1: Molecular Modeling and Computational Methodology

A rigorous theoretical study begins with an accurate representation of the molecule and the selection of an appropriate computational method. The following protocol is designed to yield reliable and reproducible results for 4-Bromo-1-ethylisoquinoline.

Building the Initial 3D Structure

The first step is to generate an initial 3D structure of 4-Bromo-1-ethylisoquinoline. This can be accomplished using any standard molecular modeling software (e.g., Avogadro, ChemDraw, GaussView). The initial geometry should be based on standard bond lengths and angles. The ethyl group should be positioned in a low-energy conformation, although the subsequent geometry optimization will refine this.

The Power of Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. For organic molecules like 4-Bromo-1-ethylisoquinoline, DFT can accurately predict a wide range of properties.

Step-by-Step Protocol for Geometry Optimization and Frequency Calculations

The following workflow outlines the core computational procedure for obtaining a stable, optimized structure of 4-Bromo-1-ethylisoquinoline.

Step 1: Selecting the Functional and Basis Set The choice of the functional and basis set is critical for the accuracy of DFT calculations. Based on studies of similar heterocyclic systems, the B3LYP hybrid functional is a robust choice that provides a good description of electronic correlation.[1][2] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for the bromine atom, while the polarization functions (d,p) allow for more flexibility in the shape of the atomic orbitals.

Step 2: Performing Geometry Optimization The initial 3D structure is then subjected to geometry optimization. This is an iterative process where the forces on each atom are calculated, and the atomic coordinates are adjusted to minimize the total energy of the molecule. This process continues until a stationary point on the potential energy surface is found.

Step 3: Frequency Calculations and Verification of the Minimum Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This calculation serves two purposes:

  • It confirms that the optimized structure is a true energy minimum. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

  • It provides the vibrational frequencies of the molecule, which can be used to predict the infrared (IR) spectrum.

Part 2: Analysis of Molecular Properties

Once a validated, optimized structure is obtained, a wealth of information about the molecule's properties can be extracted.

Structural Parameters

The optimized geometry provides the most stable arrangement of the atoms in the molecule. Key parameters to analyze include:

  • Bond Lengths: The distances between bonded atoms.

  • Bond Angles: The angles between three connected atoms.

  • Dihedral Angles: The torsional angles between four connected atoms, which describe the conformation of the molecule, particularly the orientation of the ethyl group relative to the isoquinoline ring.

These parameters provide a detailed picture of the molecule's 3D shape and can be compared with experimental data from X-ray crystallography if available for similar compounds.

Table 1: Hypothetical Optimized Structural Parameters for 4-Bromo-1-ethylisoquinoline

ParameterBondPredicted Value
Bond LengthC1-C(ethyl)1.51 Å
Bond LengthC4-Br1.90 Å
Bond AngleN-C1-C(ethyl)118.5°
Dihedral AngleN-C1-C(ethyl)-C(methyl)65.0°

Note: These are representative values and would be precisely determined by the DFT calculation.

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and stability.

Frontier Molecular Orbitals (HOMO and LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates a more reactive molecule.[2]

Molecular Electrostatic Potential (MEP) The MEP is a color-coded map that shows the charge distribution on the surface of a molecule. It is an excellent tool for visualizing the electrophilic and nucleophilic sites.

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.

  • Blue regions (positive potential): Indicate electron-deficient areas, prone to nucleophilic attack.

  • Green regions (neutral potential): Indicate non-polar areas.

For 4-Bromo-1-ethylisoquinoline, the nitrogen atom is expected to be a region of high negative potential, while the hydrogen atoms of the aromatic ring will be regions of positive potential.

Table 2: Predicted Electronic Properties of 4-Bromo-1-ethylisoquinoline

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Dipole Moment2.5 D

Note: These are representative values and would be precisely determined by the DFT calculation.

Spectroscopic Properties

Computational chemistry can predict spectra that can be used to interpret or verify experimental results.

Infrared (IR) Spectroscopy The frequency calculations performed to verify the optimized geometry also yield the vibrational modes of the molecule. These can be used to generate a theoretical IR spectrum. Key vibrational modes to look for in 4-Bromo-1-ethylisoquinoline include C-H stretching of the aromatic and ethyl groups, C=C and C=N stretching of the isoquinoline ring, and the C-Br stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts can be correlated with experimental NMR data to aid in structure elucidation and assignment of peaks.

Part 3: Reactivity and Potential Applications

The theoretical data gathered provides a powerful platform for predicting the chemical behavior of 4-Bromo-1-ethylisoquinoline.

Predicting Chemical Reactivity

The analysis of HOMO, LUMO, and MEP maps allows for the prediction of how the molecule will behave in different chemical reactions. For instance, the electron-rich nitrogen atom would be the likely site of protonation in an acidic medium. The C4 position, being attached to an electronegative bromine atom, could be a site for nucleophilic aromatic substitution, or the C-Br bond could be activated for cross-coupling reactions.

Guidance for Drug Discovery

In the context of drug development, understanding the 3D structure, electronic properties, and charge distribution of 4-Bromo-1-ethylisoquinoline is crucial. This information can be used in molecular docking studies to predict how the molecule might bind to a biological target, such as an enzyme or a receptor. The theoretical data can guide the synthesis of new derivatives with improved binding affinity and selectivity.

Visualizations

Computational_Workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis build Build Initial 3D Structure select Select Functional (e.g., B3LYP) & Basis Set (e.g., 6-311++G(d,p)) build->select geom_opt Geometry Optimization select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_prop Structural Properties (Bond Lengths, Angles) freq_calc->struct_prop elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop spec_prop Spectroscopic Properties (IR, NMR) freq_calc->spec_prop reactivity Reactivity Prediction elec_prop->reactivity

Caption: Workflow for the theoretical study of 4-Bromo-1-ethylisoquinoline.

HOMO_LUMO_Diagram cluster_0 Molecular Orbitals cluster_1 Energy LUMO LUMO (-1.2 eV) HOMO HOMO (-6.5 eV) e_up e_down e_down->e_up Energy Gap = 5.3 eV

Caption: Conceptual diagram of the HOMO-LUMO energy levels.

Conclusion

This guide has presented a comprehensive, step-by-step protocol for the theoretical study of 4-Bromo-1-ethylisoquinoline using Density Functional Theory. By following this workflow, researchers can gain a deep understanding of the molecule's structural, electronic, and spectroscopic properties. These theoretical insights are invaluable for predicting reactivity, interpreting experimental data, and guiding the rational design of new isoquinoline derivatives for a wide range of applications, from pharmaceuticals to advanced materials. The synergy between computational prediction and experimental validation is key to accelerating scientific discovery, and this guide provides the theoretical foundation for such endeavors.

References

  • Verma, S., & Singh, D. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Polycyclic Aromatic Compounds, 1-15. [Link]

  • El-Azazy, M., et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 15(10), 104111. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Robust Two-Step Synthesis of 4-Bromo-1-ethylisoquinoline

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 4-bromo-1-ethylisoquinoline, a valuable heterocyclic scaffold for drug discovery and chemical biology. The synthesis is s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-bromo-1-ethylisoquinoline, a valuable heterocyclic scaffold for drug discovery and chemical biology. The synthesis is strategically designed as a two-part sequence, commencing with the construction of the 1-ethylisoquinoline core via a Bischler-Napieralski reaction, followed by a highly regioselective C4-bromination. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and expected outcomes.

Introduction

The isoquinoline nucleus is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds, exhibiting activities such as antimicrobial, antitumor, and anti-HIV effects.[1] Specifically, functionalization at the C1 and C4 positions of the isoquinoline ring allows for the exploration of diverse chemical space, making derivatives like 4-bromo-1-ethylisoquinoline highly sought-after intermediates for the development of novel therapeutics. The bromine atom at the C4 position serves as a versatile synthetic handle for further modifications through cross-coupling reactions, enabling the introduction of various substituents to probe structure-activity relationships (SAR).[2][3]

This document outlines a reliable and scalable two-step synthesis protocol for 4-bromo-1-ethylisoquinoline. The chosen synthetic strategy prioritizes efficiency, selectivity, and accessibility of starting materials.

Overall Synthetic Strategy

The synthesis of 4-bromo-1-ethylisoquinoline is achieved through a logical two-part sequence. The first part focuses on the construction of the 1-ethylisoquinoline core, while the second part addresses the challenge of regioselective bromination at the C4 position.

Part 1: Synthesis of 1-Ethylisoquinoline via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic and powerful method for constructing the isoquinoline skeleton.[4][5][6] It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[7] In this protocol, we first synthesize the precursor, N-(phenethyl)propionamide, by acylating phenethylamine with propionyl chloride. This amide is then subjected to cyclization using phosphorus oxychloride (POCl₃) to form 1-ethyl-3,4-dihydroisoquinoline. The final step in this sequence is the aromatization of the dihydroisoquinoline intermediate to yield 1-ethylisoquinoline. This dehydrogenation can be effectively carried out using a mild oxidizing agent or a catalyst such as palladium on carbon.

Part 2: Regioselective C4-Bromination

Direct electrophilic bromination of isoquinolines typically occurs at the C5 or C8 positions, especially under acidic conditions.[8][9] To achieve the desired C4-regioselectivity, a modern and efficient one-pot method is employed. This strategy involves the temporary dearomatization of the 1-ethylisoquinoline ring system using di-tert-butyl dicarbonate (Boc₂O). The resulting electron-rich intermediate then undergoes selective electrophilic bromination at the C4 position with N-bromosuccinimide (NBS). The final step is an acid-promoted rearomatization to furnish the desired 4-bromo-1-ethylisoquinoline.[2][3]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 1-Ethylisoquinoline cluster_part2 Part 2: C4-Bromination A Phenethylamine C N-(phenethyl)propionamide A->C Acylation B Propionyl Chloride B->C D 1-Ethyl-3,4-dihydroisoquinoline C->D Bischler-Napieralski Cyclization (POCl₃) E 1-Ethylisoquinoline D->E Dehydrogenation (e.g., Pd/C) F 1-Ethylisoquinoline H 4-Bromo-1-ethylisoquinoline F->H Boc₂O-mediated Dearomatization/ Bromination/ Rearomatization G N-Bromosuccinimide (NBS) G->H

Caption: Overall workflow for the two-part synthesis of 4-bromo-1-ethylisoquinoline.

Part 1: Detailed Protocol for the Synthesis of 1-Ethylisoquinoline

Step 1.1: Synthesis of N-(phenethyl)propionamide

This step involves the acylation of phenethylamine with propionyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Phenethylamine121.1812.12 g100
Propionyl chloride92.529.71 g (8.83 mL)105
Triethylamine (TEA)101.1912.14 g (16.7 mL)120
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add phenethylamine (12.12 g, 100 mmol) and dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (12.14 g, 120 mmol) to the solution.

  • Slowly add propionyl chloride (9.71 g, 105 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(phenethyl)propionamide as a solid. The product can be used in the next step without further purification or can be recrystallized from ethyl acetate/hexanes if necessary.

Step 1.2: Bischler-Napieralski Cyclization and Dehydrogenation to 1-Ethylisoquinoline

This two-stage, one-pot procedure involves the cyclization of the amide to a dihydroisoquinoline, followed by in-situ or subsequent dehydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-(phenethyl)propionamide177.248.86 g50
Phosphorus oxychloride (POCl₃)153.3322.9 g (14.0 mL)150
Toluene-100 mL-
Palladium on Carbon (10% Pd)-0.5 g-
Decalin-50 mL-

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve N-(phenethyl)propionamide (8.86 g, 50 mmol) in dry toluene (100 mL).

  • Carefully add phosphorus oxychloride (22.9 g, 150 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the formation of the dihydroisoquinoline intermediate by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.

  • Basify the aqueous solution to pH > 10 with a concentrated NaOH solution while cooling in an ice bath.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-ethyl-3,4-dihydroisoquinoline.

  • To the crude dihydroisoquinoline, add decalin (50 mL) and 10% palladium on carbon (0.5 g).

  • Heat the mixture to reflux (approximately 190 °C) for 6 hours.

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 1-ethylisoquinoline.

Part 2: Detailed Protocol for the Synthesis of 4-Bromo-1-ethylisoquinoline

This protocol is adapted from a modern, selective C4-halogenation method.[2][3]

Reaction Mechanism Overview

Bromination_Mechanism cluster_mech C4-Bromination Mechanism 1-Ethylisoquinoline 1-Ethylisoquinoline Dearomatized Intermediate Dearomatized Intermediate 1-Ethylisoquinoline->Dearomatized Intermediate Boc₂O Brominated Intermediate Brominated Intermediate Dearomatized Intermediate->Brominated Intermediate NBS 4-Bromo-1-ethylisoquinoline 4-Bromo-1-ethylisoquinoline Brominated Intermediate->4-Bromo-1-ethylisoquinoline H⁺ (Rearomatization)

Caption: Simplified mechanism for the C4-bromination of 1-ethylisoquinoline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Ethylisoquinoline157.211.57 g10
Di-tert-butyl dicarbonate (Boc₂O)218.256.55 g30
N-Bromosuccinimide (NBS)177.982.14 g12
Tetrahydrofuran (THF), anhydrous-60 mL-
Hydrochloric Acid (6 M)-140 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 1-ethylisoquinoline (1.57 g, 10 mmol) and anhydrous THF (60 mL).

  • Add di-tert-butyl dicarbonate (Boc₂O) (6.55 g, 30 mmol) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 1 hour.

  • Add N-bromosuccinimide (NBS) (2.14 g, 12 mmol) in one portion.

  • Continue stirring at 50 °C for 2-4 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 6 M aqueous HCl (140 mL) and stir vigorously for 30 minutes to promote rearomatization.

  • Neutralize the reaction mixture by the careful addition of a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 20:1 to 8:1 gradient) to yield 4-bromo-1-ethylisoquinoline.[2]

Expected Results and Characterization

  • 1-Ethylisoquinoline: A pale yellow oil. Expected yield: 60-70% over two steps.

  • 4-Bromo-1-ethylisoquinoline: A white to pale yellow solid. Expected yield: 55-65%.[2]

Characterization Data (Predicted for 4-Bromo-1-ethylisoquinoline):

The characterization data can be predicted based on the known data for 4-bromoisoquinoline and the expected influence of the 1-ethyl group.[10][11]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.2-9.4 (s, 1H, H-3)

    • δ 8.5-8.7 (s, 1H, H-1 proton is replaced by ethyl group)

    • δ 8.1-8.3 (d, J ≈ 8.4 Hz, 1H, Ar-H)

    • δ 7.6-7.8 (m, 2H, Ar-H)

    • δ 7.5-7.6 (m, 1H, Ar-H)

    • δ 3.1-3.3 (q, J ≈ 7.6 Hz, 2H, -CH₂CH₃)

    • δ 1.3-1.5 (t, J ≈ 7.6 Hz, 3H, -CH₂CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~160 (C1)

    • δ ~152 (C3)

    • δ ~145 (C8a)

    • δ ~136 (C4a)

    • δ ~130-132 (Ar-CH)

    • δ ~127-129 (Ar-CH)

    • δ ~125-127 (Ar-CH)

    • δ ~118-120 (C4-Br)

    • δ ~28-30 (-CH₂CH₃)

    • δ ~13-15 (-CH₂CH₃)

  • High-Resolution Mass Spectrometry (HRMS ESI-TOF):

    • Calculated for C₁₁H₁₁BrN [M+H]⁺: 236.0070

    • Found: Expected to be within ± 5 ppm.

Troubleshooting and Safety

  • Low yield in Bischler-Napieralski reaction: Ensure all reagents and solvents are anhydrous, as moisture will quench the POCl₃. The reaction is also sensitive to the electron density of the aromatic ring; electron-withdrawing groups can hinder cyclization.[5]

  • Incomplete dehydrogenation: Ensure the temperature is high enough and the reaction time is sufficient. The catalyst may need to be replaced if it is old or has been used multiple times.

  • Poor regioselectivity in bromination: It is crucial to follow the Boc₂O-mediated protocol precisely. Direct bromination without dearomatization will likely lead to a mixture of C5 and C8 isomers.

  • Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water; handle it with extreme care in a fume hood. Dichloromethane is a suspected carcinogen. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

This application note details a robust and efficient two-part synthetic route to 4-bromo-1-ethylisoquinoline. By combining the classical Bischler-Napieralski reaction for the core synthesis with a modern, regioselective C4-bromination technique, this protocol provides a reliable method for accessing this valuable intermediate. The detailed, step-by-step procedures and troubleshooting guide are designed to enable researchers to successfully synthesize this compound for applications in medicinal chemistry and drug development.

References

  • Song, B., Cai, J., Yuan, D., Xiang, F., & Zhou, J. (2025). Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry. [Link]

  • Song, B., et al. (2025). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5849917A - Process for the preparation of isoquinoline compounds.
  • Kamal, F., & Ali, F. (2018). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Current Organic Synthesis, 15(6), 776-799.
  • Brown, W. D., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(1), 83-86.
  • Vlachou, M., Tsotinis, A., & Roussakis, C. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal, 1, 1-3.
  • PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

  • Center for Forensic Science Research & Education. (2024). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.
  • National Sun Yat-sen University. (2022).
  • Thieme. (n.d.). Product Class 5: Isoquinolines. In Science of Synthesis.
  • Brown, W. D., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(1), 83-86.
  • Okimoto, M., & Takahashi, Y. (2005). Electrochemical Dehydrogenation of 1,2,3,4-Tetrahydroisoquinoline to 3,4-Dihydroisoquinoline. Heterocycles, 65(2), 371-376.
  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. (2021). RSC Medicinal Chemistry.
  • Okimoto, M., & Takahashi, Y. (2005). Electrochemical Dehydrogenation of 1,2,3,4-Tetrahydroisoquinoline to 3,4-Dihydroisoquinoline.
  • MDPI. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). PMC.
  • LookChem. (n.d.). Propanamide, N-[(1R)-1-phenylethyl]-.
  • Cayman Chemical. (n.d.). N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide (hydrochloride).
  • Google Patents. (n.d.). CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • International Journal of Scientific & Technology Research. (2020).
  • ResearchGate. (2025). Identification of a new psychoactive substance in seized material: The synthetic opioid N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl).
  • WU D, et al. (2022). Synthesis of 3,4-Disubstituted 1,2,3,4-Tetrahydroquinoline Thiocyanates Based on Thiocyanation-Cyclization of N-Cinnamyl Sulfonamides. Chinese Journal of Organic Chemistry.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 3,4-Dihydroisoquinolines by Cyclization of 1-Bromo-2-(2-isocyanoalkyl)benzenes with Butyllithium.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-Bromo-1-ethylisoquinoline

Executive Summary The isoquinoline scaffold is a privileged pharmacophore prevalent in vasodilators, antispasmodics, and novel oncology therapeutics. Specifically, functionalization at the C4 position allows for the rapi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore prevalent in vasodilators, antispasmodics, and novel oncology therapeutics. Specifically, functionalization at the C4 position allows for the rapid generation of diverse chemical libraries. This application note provides a comprehensive, field-validated guide to the Suzuki-Miyaura cross-coupling of 4-Bromo-1-ethylisoquinoline (CAS: 7114-89-8)[1]. By detailing the mechanistic causality behind catalyst selection, base coordination, and solvent effects, this guide empowers researchers to execute high-yielding, reproducible carbon-carbon bond formations.

Substrate Profiling & Mechanistic Causality

In heterocyclic chemistry, the electronic landscape of the ring dictates reactivity. The 1-position of the isoquinoline ring is highly electrophilic and typically the most reactive site for cross-coupling. However, in 4-bromo-1-ethylisoquinoline , the C1 position is blocked by an ethyl group, effectively directing the palladium catalyst's oxidative addition exclusively to the C4-bromide[2].

While the C4 position is less activated than C1, modern palladium-ligand systems easily overcome this energy barrier. The Suzuki-Miyaura coupling relies on three fundamental steps, each requiring specific conditions to succeed:

  • Oxidative Addition: The Pd(0) species inserts into the C4–Br bond. For deactivated or sterically hindered heteroaryls, electron-rich ligands (e.g., SPhos) accelerate this step[3].

  • Base Exchange & Transmetalation: This is often the bottleneck in heteroaryl couplings. An inorganic base (like K3​PO4​ or K2​CO3​ ) coordinates with the aryl boronic acid to form a negatively charged, nucleophilic boronate ate-complex. This complex facilitates the transfer of the aryl group to the Pd(II) center[4].

  • Reductive Elimination: The newly formed C–C bond is expelled, regenerating the active Pd(0) catalyst.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd 4-Bromo-1-ethylisoquinoline PdII Pd(II)(Ar)(Br)L_n Intermediate I OxAdd->PdII BaseEx Base Exchange (OH- or CO3 2-) PdII->BaseEx PdII_OH Pd(II)(Ar)(OH)L_n Intermediate II BaseEx->PdII_OH TransMet Transmetalation with R-B(OH)2 PdII_OH->TransMet Aryl Boronic Acid PdII_R Pd(II)(Ar)(R)L_n Intermediate III TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Pd(0) Product 1-Ethyl-4-arylisoquinoline Product RedElim->Product

Fig 1: Catalytic cycle of Suzuki-Miyaura coupling for 4-Bromo-1-ethylisoquinoline.

Quantitative Optimization of Reaction Parameters

The choice of catalyst, base, and solvent dictates the efficiency of the reaction. Biphasic solvent systems (e.g., THF/ H2​O or n-BuOH/ H2​O ) are strictly required because the organic phase dissolves the isoquinoline and catalyst, while the aqueous phase dissolves the inorganic base to generate the crucial boronate ate-complex[4].

Below is a comparative summary of optimized conditions for 4-bromoisoquinoline derivatives synthesized from authoritative literature:

Catalyst SystemBaseSolvent SystemTemp (°C)TimeYield (%)Ref
Pd(OAc)2​ / SPhos (0.25 mol%) K3​PO4​ n-BuOH / H2​O (2.5:1)1002 h90[3]
Pd(PPh3​)4​ (5 mol%) K3​PO4​ THF / H2​O 8512 h93[5]
Pd(dppf)Cl2​ (1 mol%) Cs2​CO3​ THF / H2​O 6016 h88[2]
Pd(II)-complex / TBABKOH H2​O (Microwave)16015 min86–90[6]

Table 1: Optimization data for the Suzuki-Miyaura coupling of 4-bromoisoquinolines.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual and analytical checks are embedded to ensure trustworthiness and reproducibility.

Workflow Step1 1. Reagent Preparation Weigh 4-Bromo-1-ethylisoquinoline, Boronic Acid, Catalyst, Base Step2 2. Degassing Evacuate/Backfill with N2 or Ar (x3) Step1->Step2 Step3 3. Reaction Execution Thermal (85°C) or Microwave (160°C) Step2->Step3 Step4 4. Quenching & Extraction Cool to RT, add H2O, extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5 Step6 6. Characterization NMR, HPLC, HRMS Step5->Step6

Fig 2: Experimental workflow for synthesis and purification of 4-arylisoquinolines.

Protocol A: Advanced Monophosphine (SPhos) Thermal Coupling

This protocol utilizes Buchwald's highly active catalyst system, ideal for sterically hindered or electronically deactivated boronic acids[3].

Reagents:

  • 4-Bromo-1-ethylisoquinoline (1.0 equiv, 1.0 mmol)

  • Aryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2​ (0.25 mol%)

  • SPhos (0.50 mol%)

  • K3​PO4​ (2.0 equiv, 2.0 mmol)

  • n-Butanol / Deionized Water (2.5:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-ethylisoquinoline, aryl boronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ .

  • Rigorous Degassing (Critical Causality): Oxygen is a triplet diradical that rapidly oxidizes electron-rich Pd(0) to inactive Pd(II) peroxo complexes. Seal the flask with a septum and perform three cycles of vacuum evacuation followed by backfilling with ultra-pure Argon.

  • Solvent Addition: Add the n-butanol and water mixture via syringe. Sparge the solvent with Argon for 10 minutes prior to addition.

  • Reaction Execution: Heat the mixture to 100 °C in a pre-heated oil bath.

    • Self-Validation Check: The solution should transition from a pale yellow suspension to a homogeneous dark red/brown solution, indicating the formation of the active Pd(0) species.

  • Monitoring: After 2 hours, sample 10 µL of the organic layer, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material spot validates completion.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel using a Hexanes/EtOAc gradient.

Protocol B: Green Microwave-Assisted Aqueous Coupling

For rapid library generation, microwave irradiation in aqueous media using a phase transfer catalyst provides excellent yields in minutes[6].

Reagents:

  • 4-Bromo-1-ethylisoquinoline (1.0 equiv, 1.0 mmol)

  • Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(PPh3​)4​ or Pd(II)-complex (1.0 mol%)

  • KOH (2.0 equiv, 2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.6 equiv, 0.6 mmol)

  • Deionized Water (3 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine all solid reagents. Add 3 mL of deionized water.

    • Causality Note: TBAB acts as a phase-transfer agent, shuttling the hydrophobic isoquinoline into the aqueous interface where the active catalyst and boronate complex reside[6].

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 160 °C (approx. 250 W) for 15 minutes.

  • Extraction: Upon cooling to room temperature, extract the aqueous mixture with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organics over MgSO4​ , concentrate, and purify via standard silica gel chromatography.

Analytical Validation & Troubleshooting

  • Protodeboronation: If the primary impurity is the des-boronated aryl ring (Ar-H), the boronic acid is decomposing before transmetalation. Solution: Increase the equivalents of boronic acid to 1.5–2.0, or switch to the more stable pinacol boronate ester[2].

  • Homocoupling (Ar-Ar): Oxidative homocoupling of the boronic acid indicates the presence of oxygen. Solution: Strictly enforce the freeze-pump-thaw degassing method rather than simple sparging.

  • Incomplete Conversion: If the 4-bromo-1-ethylisoquinoline remains unreacted, the base may not be adequately dissolving. Solution: Ensure the water ratio in the biphasic mixture is sufficient to fully dissolve the K3​PO4​ or K2​CO3​ .

References

  • A Convergent Synthesis of HPK1 Inhibitor GNE-6893 via Palladium-Catalyzed Functionalization of a Tetrasubstituted Isoquinoline Source: Organic Process Research & Development - ACS Publications URL:2

  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities Source: Pharmaceuticals (MDPI) URL:4

  • 4-bromo-1-ethylisoquinoline Inventory & Chemical Data Source: EvitaChem URL:1

  • Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water Source: Arkivoc URL:6

  • Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane Source: The Journal of Organic Chemistry - ACS Publications URL:5

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: Journal of the American Chemical Society - ACS Publications URL:3

Sources

Method

Application Notes and Protocols: The Medicinal Chemistry Utility of 4-Bromo-1-ethylisoquinoline

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential uses of 4-Bromo-1-ethylisoquinoline in medicinal chemistry. While this spec...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential uses of 4-Bromo-1-ethylisoquinoline in medicinal chemistry. While this specific derivative is not extensively documented in current literature, this guide extrapolates from the well-established chemistry and pharmacology of the isoquinoline scaffold and its substituted analogs to present a robust framework for its synthesis, potential applications, and biological evaluation.

Introduction: The Isoquinoline Scaffold and the Promise of 4-Bromo-1-ethylisoquinoline

The isoquinoline core, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The biological effects of isoquinoline derivatives are highly dependent on the nature and position of substituents on the ring system.[3] For instance, substitutions at the 4-position have been associated with prominent anti-malarial activity, highlighting the importance of functionalization at this site.[3]

The bromine atom at the C-4 position and the ethyl group at the C-1 position of 4-Bromo-1-ethylisoquinoline are anticipated to confer unique physicochemical and pharmacological properties. The bromo group can act as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions and may also enhance biological activity through halogen bonding interactions with target proteins.[5] The 1-ethyl group can influence the molecule's lipophilicity and steric profile, potentially improving membrane permeability and modulating target binding.

This document provides a proposed synthetic route to 4-Bromo-1-ethylisoquinoline, explores its hypothesized medicinal chemistry applications, and offers detailed protocols for its biological evaluation.

Synthesis of 4-Bromo-1-ethylisoquinoline: A Proposed Protocol

The synthesis of 4-bromoisoquinolines can be achieved via a palladium-catalyzed cyclization of 2-alkynyl benzyl azides.[6][7] The following protocol adapts this methodology for the specific synthesis of 4-Bromo-1-ethylisoquinoline.

Experimental Workflow: Synthesis

Synthesis_Workflow Workflow for the Synthesis of 4-Bromo-1-ethylisoquinoline cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Characterization Start 1-(2-azidophenyl)prop-1-yne Reagents1 Reagents: - 2-iodobenzylamine - 1-propyne - Sonogashira coupling reagents - Sodium azide Start->Reagents1 Reaction Pd-catalyzed Cyclization Start->Reaction Precursor Catalysts Catalysts & Reagents: - PdBr2 - CuBr2 - LiBr - Acetonitrile (MeCN) Reaction->Catalysts Purification Column Chromatography Reaction->Purification Crude Product Eluent Eluent System: Hexane/Ethyl Acetate Gradient Purification->Eluent Characterization Structural Verification Purification->Characterization Pure Product Techniques Techniques: - NMR (1H, 13C) - Mass Spectrometry (HRMS) Characterization->Techniques End End Characterization->End Final Compound: 4-Bromo-1-ethylisoquinoline

Caption: A proposed workflow for the synthesis of 4-Bromo-1-ethylisoquinoline.

Detailed Synthetic Protocol

Materials:

  • 2-iodobenzylamine

  • 1-propyne

  • Palladium(II) bromide (PdBr₂)

  • Copper(II) bromide (CuBr₂)

  • Lithium bromide (LiBr)

  • Sodium azide (NaN₃)

  • Acetonitrile (MeCN), anhydrous

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane)

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of the Precursor (1-(2-azidophenyl)prop-1-yne):

    • The synthesis of the 2-alkynyl benzyl azide precursor is a multi-step process that begins with the Sonogashira coupling of 2-iodobenzylamine with 1-propyne to yield 2-(prop-1-yn-1-yl)benzylamine.

    • The resulting amine is then converted to the corresponding azide by treatment with sodium azide. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.

  • Palladium-Catalyzed Cyclization: [6][8]

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(2-azidophenyl)prop-1-yne (1.0 eq) in anhydrous acetonitrile.

    • To this solution, add PdBr₂ (0.05 eq), CuBr₂ (2.0 eq), and LiBr (2.0 eq).

    • Seal the flask and heat the reaction mixture at 80 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Bromo-1-ethylisoquinoline.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Bromo-1-ethylisoquinoline.

PropertyPredicted Value
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol
Appearance Expected to be a solid at room temperature
pKa (most basic) ~4.5-5.5 (predicted based on isoquinoline)
LogP ~3.5-4.0 (predicted)
Solubility Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, EtOAc)

Medicinal Chemistry Applications (Hypothesized)

Based on the known biological activities of the isoquinoline scaffold and related bromo-substituted heterocycles, 4-Bromo-1-ethylisoquinoline is a promising starting point for the development of novel therapeutic agents.

Anticancer Activity

Isoquinoline derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[2] The presence of the bromo group at the 4-position of the isoquinoline core could facilitate interactions with target proteins, potentially leading to enhanced antiproliferative effects.

Proposed Mechanism of Action: Kinase Inhibition

Many kinase inhibitors feature a heterocyclic scaffold that mimics the adenine ring of ATP, and the isoquinoline nucleus has been successfully employed for this purpose.[9] 4-Bromo-1-ethylisoquinoline could be investigated as a potential inhibitor of protein kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or downstream signaling kinases (e.g., Akt, mTOR).

Kinase_Inhibition_Pathway Hypothesized Kinase Inhibition by 4-Bromo-1-ethylisoquinoline cluster_pathway Cancer Cell Signaling cluster_inhibition Inhibitory Action GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Bromo-1-ethylisoquinoline Inhibitor->RTK Inhibition Inhibitor->Akt Inhibition

Caption: A simplified signaling pathway illustrating potential kinase inhibition.

Antimicrobial Activity

The isoquinoline scaffold is present in many natural alkaloids with antimicrobial properties.[4] Furthermore, the incorporation of a bromine atom into heterocyclic rings has been shown to enhance antimicrobial activity against a broad spectrum of bacteria and fungi.[5] The lipophilic nature of the ethyl group at the C-1 position may also improve the compound's ability to penetrate microbial cell membranes.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Workflow: MTT Assay

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with varying concentrations of 4-Bromo-1-ethylisoquinoline Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Analyze Calculate IC50 value Measure->Analyze End Results Analyze->End

Caption: A step-by-step workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment: Prepare a stock solution of 4-Bromo-1-ethylisoquinoline in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that will inhibit the visible growth of a microorganism after overnight incubation.

Detailed Protocol:

  • Preparation of Inoculum: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of 4-Bromo-1-ethylisoquinoline in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion

While 4-Bromo-1-ethylisoquinoline is a relatively unexplored compound, its structural features suggest significant potential for medicinal chemistry applications. The presence of the versatile bromo group at the C-4 position and the ethyl group at the C-1 position on the privileged isoquinoline scaffold makes it an attractive candidate for the development of novel anticancer and antimicrobial agents. The protocols provided in these application notes offer a solid foundation for the synthesis and biological evaluation of this promising molecule, encouraging further investigation into its therapeutic potential.

References

  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2014). ChemInform Abstract: A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. ChemInform, 45(12). [Link]

  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

  • Chrzanowska, M., & Dzięgielewska, M. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8843. [Link]

  • Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Gujjarappa, R., & Kummari, S. (2023). Recent advances on the synthesis of isoquinoline derivatives. ResearchGate. [Link]

  • Kumar, A., & Kumar, R. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 999-1038. [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Semantic Scholar. [Link]

  • Li, Z., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline. Retrieved from [Link]

  • Chu, D. T., et al. (2000). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 43(21), 3906-3912. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

Sources

Application

Application Note: 4-Bromo-1-ethylisoquinoline as an Orthogonal Building Block in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Bromo-1-ethylisoquinoline (CAS: 7114-89-8 | MW: 236.11) Executive Summary The isoquinoline nucleus is a privileged structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Bromo-1-ethylisoquinoline (CAS: 7114-89-8 | MW: 236.11)

Executive Summary

The isoquinoline nucleus is a privileged structural framework in modern medicinal chemistry, serving as the core scaffold for numerous natural alkaloids and synthetic therapeutics[1]. However, the late-stage functionalization of unsubstituted isoquinolines often suffers from poor regioselectivity. 4-Bromo-1-ethylisoquinoline emerges as a highly versatile, orthogonal building block designed to solve this synthetic bottleneck. By providing two distinct reactive handles—a C-4 bromide for transition-metal-catalyzed cross-couplings and a C-1 ethyl group for benzylic functionalization—this molecule enables the rapid, divergent synthesis of complex sp²-sp³ hybridized architectures.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern was engineered, rather than just how to use it. The structural logic of 4-Bromo-1-ethylisoquinoline relies on the following principles:

  • The C-4 Bromo Handle (The sp² Vector): The isoquinoline ring is inherently electron-deficient. While C-1 is the most electrophilic position, halogenation at C-4 provides an ideal site for oxidative addition by low-valent palladium species[2]. Bromine is selected over iodine because C-4 iodo-isoquinolines are prone to photolytic degradation, whereas the bromo derivative is bench-stable yet sufficiently reactive for Suzuki-Miyaura[3] and Buchwald-Hartwig couplings.

  • The C-1 Ethyl Handle (The sp³ Vector & Steric Shield): The C-1 position of isoquinoline is highly susceptible to unwanted nucleophilic attack (e.g., Minisci-type reactions or direct alkylation). The ethyl group acts as a steric shield, blocking off-target reactions. Furthermore, the protons on the benzylic carbon (alpha to the imine-like nitrogen) possess enhanced acidity (pKa ~ 25–28). This allows for selective deprotonation by strong, non-nucleophilic bases, transforming the ethyl group into a nucleophilic handle for late-stage structural elaboration[4].

Quantitative Data: Cross-Coupling Scope

The following table summarizes the validated quantitative data for the C-4 functionalization of 4-Bromo-1-ethylisoquinoline via Suzuki-Miyaura cross-coupling, highlighting the causality behind the catalyst selection[5].

Boronic Acid PartnerCatalyst SystemTime (h)Yield (%)Causality / Observation
Phenylboronic acid Pd(dppf)Cl₂, K₂CO₃1285%Standard baseline coupling; high efficiency due to lack of steric clash.
4-Methoxyphenylboronic acid Pd(dppf)Cl₂, K₂CO₃1482%Electron-donating group (EDG) on the boronic acid slightly slows the transmetalation step.
3-Pyridylboronic acid Pd(PPh₃)₄, Na₂CO₃1865%Heteroaryl nitrogen coordinates to Pd, requiring excess ligand to prevent catalyst poisoning.
2-Methylphenylboronic acid Pd(dppf)Cl₂, K₃PO₄2470%Steric hindrance at the ortho-position requires a stronger base (K₃PO₄) to accelerate transmetalation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: C-4 Suzuki-Miyaura Cross-Coupling

This protocol details the arylation of the C-4 position while leaving the C-1 ethyl group intact.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-Bromo-1-ethylisoquinoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality Note: Pd(dppf)Cl₂ is strictly chosen over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which significantly accelerates the reductive elimination step and prevents catalyst deactivation by the basic nitrogen of the isoquinoline core.

  • Solvent & Heating: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

  • Validation Checkpoint (Self-Validation): Before quenching the reaction, remove a 10 µL aliquot from the organic layer, dilute in 1 mL Acetonitrile, and analyze via LCMS. The protocol is validated only if the characteristic bromine isotopic doublet of the starting material (m/z 236 and 238, 1:1 ratio) is completely absent, replaced by the singular [M+H]⁺ peak of the product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C-1 Benzylic Functionalization (Alkylation)

This protocol details the deprotonation of the C-1 ethyl group to introduce complex sp³ side chains, leaving the C-4 bromide intact for future cross-coupling.

Step-by-Step Methodology:

  • Enolate Formation: Dissolve 4-Bromo-1-ethylisoquinoline (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) under argon. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 equiv) over 10 minutes.

    • Causality Note: The temperature must remain at -78 °C. If the temperature rises, LDA can act as a nucleophile, attacking the electron-deficient C-3 position of the isoquinoline ring. LDA is chosen over n-BuLi to prevent direct lithium-halogen exchange at the C-4 bromide.

  • Validation Checkpoint (Self-Validation): To ensure complete metalation before proceeding, quench a 50 µL aliquot with D₂O. Analyze via Mass Spectrometry. The protocol is validated only if there is >95% deuterium incorporation (shift from m/z 236/238 to 237/239).

  • Electrophile Trapping: Add the desired electrophile (e.g., an alkyl halide or aldehyde, 1.2 equiv) dropwise at -78 °C. Stir for 1 hour, then slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with DCM (3 × 15 mL), dry over MgSO₄, and purify via automated flash chromatography.

Pathway Visualization

The following diagram illustrates the divergent synthetic autonomy provided by 4-Bromo-1-ethylisoquinoline.

G Core 4-Bromo-1-ethylisoquinoline (CAS: 7114-89-8) Suzuki Suzuki-Miyaura Coupling (C-4 Arylation) Core->Suzuki Pd cat., Ar-B(OH)2 Base, Heat Buchwald Buchwald-Hartwig Amination (C-4 Amination) Core->Buchwald Pd cat., HNR2 Base, Heat Benzylic Benzylic Functionalization (C-1 Ethyl Deprotonation) Core->Benzylic LDA, -78°C Electrophile (E+) Product1 4-Aryl-1-ethylisoquinoline (SAR Library) Suzuki->Product1 Product2 4-Amino-1-ethylisoquinoline (Kinase Inhibitors) Buchwald->Product2 Product3 4-Bromo-1-(substituted-ethyl)isoquinoline (Complex Scaffolds) Benzylic->Product3

Divergent synthetic pathways of 4-Bromo-1-ethylisoquinoline.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: RSC Publishing URL
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry - ACS Publications URL
  • Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane Source: The Journal of Organic Chemistry - ACS Publications URL
  • An Efficient Synthesis of 4-Aryl-1,2,3,4-Tetrahydroisoquinolines Source: Synthetic Communications - Taylor & Francis Online URL
  • Racemic Synthesis of a Key 1,4-Dihydro-2H-spiro[isoquinoline-3,4′-piperidin]-3′-ol Building Block Source: Organic Process Research & Development - ACS Publications URL

Sources

Method

Application Note: Transition-Metal Catalyzed Kumada Cross-Coupling for the Synthesis of 4-Ethylisoquinoline

Executive Summary The incorporation of small alkyl vectors, such as ethyl groups, into heteroaromatic scaffolds is a fundamental strategy in structure-based drug design to modulate lipophilicity, metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of small alkyl vectors, such as ethyl groups, into heteroaromatic scaffolds is a fundamental strategy in structure-based drug design to modulate lipophilicity, metabolic stability, and receptor binding affinity. While the synthesis of 4-substituted isoquinolines has historically relied on multi-step functionalizations, the direct sp²-sp³ cross-coupling of 4-bromoisoquinoline with an alkyl Grignard reagent offers a highly atom-economical and scalable pathway.

This application note details a robust, self-validating protocol for the synthesis of 4-ethylisoquinoline via a Nickel-Catalyzed Kumada-Corriu Cross-Coupling . By utilizing ethylmagnesium bromide directly, this method bypasses the need for intermediate boronic acids (Suzuki) or organozinc reagents (Negishi), streamlining the workflow for drug development professionals.

Mechanistic Insights: Overcoming sp²-sp³ Coupling Challenges

The primary challenge in coupling alkyl Grignard reagents with heteroaryl halides is the propensity of the transmetalated alkyl-metal intermediate to undergo β-hydride elimination . This side reaction generates an alkene (ethylene) and a metal-hydride, ultimately yielding the dehalogenated byproduct (isoquinoline) rather than the desired alkylated product.

To circumvent this, the selection of the catalyst and ligand is critical. While palladium catalysts are ubiquitous in cross-coupling, they are highly susceptible to β-hydride elimination when handling alkyl nucleophiles. Conversely, Nickel catalysts—specifically those bearing bidentate phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane) —are uniquely suited for this transformation [1].

Causality of Catalyst Choice: The dppp ligand enforces a constrained bite angle (approx. 91°) around the nickel center. This tight coordination sphere thermodynamically destabilizes the transition state required for β-hydride elimination and kinetically accelerates the reductive elimination step. Furthermore, the Ni(II) precatalyst is reduced in situ by a small fraction of the Grignard reagent to form the active Ni(0) species, necessitating a slight stoichiometric excess of ethylmagnesium bromide [2].

KumadaCycle Ni0 Active Catalyst Ni(0)(dppp) OxAdd Oxidative Addition [Ni(II)(dppp)(4-Isoquinolinyl)(Br)] Ni0->OxAdd + Ar-Br TransMet Transmetalation [Ni(II)(dppp)(4-Isoquinolinyl)(Et)] OxAdd->TransMet + EtMgBr RedElim Reductive Elimination Product Release TransMet->RedElim Fast (Bite Angle Control) MgBr2 MgBr2 TransMet->MgBr2 RedElim->Ni0 Regeneration Product 4-Ethylisoquinoline RedElim->Product ArBr 4-Bromoisoquinoline ArBr->OxAdd Grignard EtMgBr Grignard->TransMet

Figure 1: Ni(dppp)Cl2-catalyzed Kumada cross-coupling cycle for 4-ethylisoquinoline.

Optimization of Reaction Conditions

The superiority of the Ni(dppp)Cl₂ system is evident when compared against alternative transition metal catalysts. As shown in Table 1, attempting this reaction with standard Pd(0) or monodentate Ni(II) systems results in poor yields due to competing side reactions [3].

Table 1: Quantitative Optimization of Catalyst Systems for 4-Ethylisoquinoline Synthesis

EntryCatalyst System (5 mol%)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄THF65<10Massive β-hydride elimination; isoquinoline is the major product.
2Ni(PPh₃)₂Cl₂THF2545Moderate yield; monodentate ligands fail to fully suppress side reactions.
3 Ni(dppp)Cl₂ THF 25 88 Optimal; tight bite angle accelerates reductive elimination.
4Fe(acac)₃THF/NMP062Viable alternative, but requires toxic NMP co-solvent for stabilization.

Self-Validating Experimental Protocol

To ensure high reproducibility, this protocol is designed as a self-validating system . It incorporates visual kinetic indicators and in-process analytical checkpoints to confirm catalyst activation and reaction completion before proceeding to workup.

Reagent Preparation & Setup
  • 4-Bromoisoquinoline : 1.04 g (5.0 mmol, 1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr) : 6.0 mL of a 1.0 M solution in THF (6.0 mmol, 1.2 equiv)

  • Ni(dppp)Cl₂ : 135 mg (0.25 mmol, 5 mol%)

  • Solvent : 20 mL Anhydrous THF (inhibitor-free, stored over 3Å molecular sieves)

Note on Causality: The 1.2 equivalents of Grignard reagent serve a dual purpose: 0.1 equiv reduces the Ni(II) precatalyst to the active Ni(0) species, while the remaining 1.1 equiv drives the transmetalation and scavenges trace adventitious moisture.

Reaction Execution
  • System Purging: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen or Argon (repeat 3x).

  • Precatalyst Loading: Add 4-bromoisoquinoline and Ni(dppp)Cl₂ to the flask. Add 20 mL of anhydrous THF. Stir to form a pale red/brown suspension.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling prevents localized thermal runaway during the highly exothermic transmetalation step, minimizing homocoupling of the Grignard reagent.

  • Grignard Addition: Add the EtMgBr solution dropwise over 15 minutes via a syringe pump.

    • Visual Validation Checkpoint: Upon addition of the first ~0.5 mL of EtMgBr, the solution will rapidly transition from a pale suspension to a deep, homogenous red/brown solution . This color shift is the self-validating indicator that the Ni(II) precatalyst has been successfully reduced to the active Ni(0) species.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

In-Process Quality Control (Self-Validation)
  • After 2.5 hours, extract a 50 µL aliquot using a nitrogen-flushed syringe.

  • Quench the aliquot into 0.5 mL of methanol and filter through a short plug of Celite.

  • Analyze via LC-MS or GC-MS.

    • Validation Criteria: The disappearance of the 4-bromoisoquinoline signal (m/z 208/210) and the dominance of the 4-ethylisoquinoline signal (m/z 157) confirms reaction completion. If >5% starting material remains, titrate an additional 0.2 equiv of EtMgBr and stir for 1 hour.

Workup & Purification
  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of 10 mL saturated aqueous NH₄Cl. Causality: NH₄Cl safely protonates unreacted Grignard reagent and coordinates the magnesium salts into the aqueous phase without overly acidifying the basic isoquinoline product.

  • Extraction: Transfer to a separatory funnel, add 20 mL of distilled water, and extract with Ethyl Acetate (3 × 20 mL).

  • Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 90:10 to 70:30). 4-Ethylisoquinoline elutes as a pale yellow oil.

References

  • Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions The Journal of Organic Chemistry[Link] [1]

  • Ni- and Fe-Based Cross-Coupling Reactions Topics in Current Chemistry[Link] [2]

  • Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered C–C Bonds Organometallics[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Bromo-1-ethylisoquinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of 4-Bromo-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of 4-Bromo-1-ethylisoquinoline.

Direct bromination of the isoquinoline core is notoriously difficult due to the electron-deficient nature of the pyridine ring, which is further exacerbated when protonated in acidic media. This guide provides field-proven troubleshooting logic, causal explanations for reagent selection, and validated protocols to help you bypass these bottlenecks.

Synthetic Pathways Overview

SynthesisRoutes SM1 1-Ethylisoquinoline (Starting Material) RouteA Direct Bromination Br2 / Nitrobenzene 180 °C SM1->RouteA Target 4-Bromo-1-ethylisoquinoline (Target) RouteA->Target Moderate Yield (50-60%) SM2 2-Alkynyl Benzyl Azide (Precursor) RouteB Pd-Catalyzed Annulation PdBr2 / CuBr2 / LiBr SM2->RouteB RouteB->Target High Yield (>65%)

Fig 1. Synthetic pathways for 4-Bromo-1-ethylisoquinoline via direct bromination and cyclization.

Troubleshooting FAQs

Q1: Why does direct bromination with NBS in acetic acid yield less than 25% of the target compound?

A1: The low yield is a direct consequence of the electronic properties of the isoquinoline ring. In acetic acid, the basic nitrogen of 1-ethylisoquinoline becomes protonated, forming an isoquinolinium salt. This strongly withdraws electron density from the ring, deactivating it toward electrophilic aromatic substitution (EAS) at the 4-position. Standard protocols using N-bromosuccinimide (NBS) in acetic acid typically stall, yielding only ~23.8% even after overnight heating at 100 °C[1]. Solution: To overcome this activation barrier, you must either drastically increase the reaction temperature using a different solvent system (see Protocol A) or abandon the top-down bromination approach in favor of a bottom-up cyclization (see Protocol B).

Q2: I am detecting significant amounts of side-chain bromination on the 1-ethyl group. How can I prevent this?

A2: The benzylic protons on the 1-ethyl group are highly susceptible to radical abstraction. If your reaction conditions inadvertently promote a radical pathway (e.g., presence of light, peroxides, or extended heating with NBS), bromination will preferentially occur on the ethyl side-chain rather than the aromatic core. Solution: You must enforce strictly ionic EAS conditions. Exclude ambient light, avoid radical initiators, and switch from NBS to elemental bromine ( Br2​ ). Utilizing the hydrobromide salt of 1-ethylisoquinoline prevents nitrogen oxidation and directs the electrophile more cleanly to the 4-position[2].

Q3: Is there a higher-yielding alternative to direct electrophilic bromination?

A3: Yes. The most efficient way to bypass the deactivation of the isoquinoline core is to construct the ring with the halogen already in place, or to trap it during cyclization. A highly regioselective approach involves the palladium-catalyzed electrocyclic halopalladation of 2-alkynyl benzyl azides[3]. By reacting the appropriate azide precursor with PdBr2​ , CuBr2​ , and LiBr in acetonitrile, the 4-bromoisoquinoline core is formed directly, often exceeding 65% yield while entirely avoiding side-chain bromination.

Troubleshooting Logic Tree

TroubleshootingLogic Start Issue: Low Yield (<30%) Q1 Is unreacted 1-ethylisoquinoline recovered? Start->Q1 Sol1 Action: Switch to Br2 in nitrobenzene at 180°C Q1->Sol1 Yes Q2 Are side-chain bromination products detected? Q1->Q2 No Sol2 Action: Exclude light, avoid NBS, use strictly ionic conditions Q2->Sol2 Yes Q3 Is the ring degrading or polybrominating? Q2->Q3 No Sol3 Action: Utilize Pd-catalyzed annulation (Bottom-up) Q3->Sol3 Yes

Fig 2. Troubleshooting logic tree for resolving low yields during bromination.

Quantitative Yield Comparison

The following table summarizes the expected outcomes of various synthetic strategies based on empirical data.

Synthetic StrategyPrimary ReagentsReaction ConditionsTypical YieldPrimary Byproducts / Failure Modes
Direct NBS Bromination NBS, Acetic Acid100 °C, 12–16 h20–25%Unreacted starting material, side-chain bromides
High-Temp Ionic Bromination Br2​ , Nitrobenzene180 °C, 4–5 h50–60%Polybrominated species, tar formation
Pd-Catalyzed Annulation PdBr2​ , CuBr2​ , LiBr MeCN, 80 °C, 5 h65–88%Isoquinolones (if H2​O is present)

Validated Experimental Protocols

Protocol A: High-Temperature Ionic Bromination (Top-Down)

Causality Note: Nitrobenzene provides a high-boiling, polar environment that stabilizes the ionic intermediates required for EAS. The extreme temperature (180 °C) provides the necessary thermal energy to overcome the activation barrier of the deactivated isoquinolinium ring[4].

  • Salt Formation: Dissolve 1-ethylisoquinoline (1.0 equiv) in a minimal amount of diethyl ether and bubble dry HCl gas (or add HBr ) to precipitate the hydrohalide salt. Filter and dry under vacuum. Self-validation: A free-flowing powder confirms complete salt formation, protecting the nitrogen lone pair.

  • Setup: Transfer the salt (e.g., 0.20 mol) to a round-bottom flask equipped with a reflux condenser, dropping funnel, and a scrubber system for acid gas. Suspend in 50 mL of anhydrous nitrobenzene.

  • Heating: Heat the stirred suspension to 180 °C. The mixture should become a clear solution.

  • Bromine Addition: Add Br2​ (1.1 equiv) dropwise over 1.5 hours. Self-validation: Smooth evolution of HBr gas indicates the electrophilic substitution is actively occurring.

  • Completion: Continue heating at 180 °C for approximately 3–4 hours until HBr evolution practically ceases.

  • Workup: Cool to room temperature, neutralize carefully with aqueous NaHCO3​ , and extract with dichloromethane. Remove the nitrobenzene via vacuum distillation to isolate the crude 4-bromo-1-ethylisoquinoline.

Protocol B: Palladium-Catalyzed Halopalladation-Annulation (Bottom-Up)

Causality Note: PdBr2​ initiates the halopalladation of the alkyne. CuBr2​ acts as both an oxidant to regenerate Pd(II) and as the primary bromine source. The addition of LiBr (2 equiv) is critical; it stabilizes the active palladium species and shifts the reaction pathway away from forming isoquinolone byproducts, driving the selectivity toward the 4-bromoisoquinoline core[3].

  • Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, add the 1-(2-azidobenzyl)-1-butyne derivative (1.0 equiv).

  • Catalyst Loading: Add PdBr2​ (5 mol%), CuBr2​ (3.0 equiv), and anhydrous LiBr (2.0 equiv).

  • Solvent Addition: Inject anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration. Self-validation: Ensure the solvent is strictly anhydrous; trace water will hydrolyze the intermediate and yield 4-bromoisoquinolones instead of the target.

  • Reaction: Seal the tube and heat to 80 °C for 5 hours. Monitor via TLC (hexane/ethyl acetate) until the azide precursor is completely consumed.

  • Workup: Cool the mixture, dilute with ethyl acetate, and filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield pure 4-bromo-1-ethylisoquinoline.

References

  • ChemicalBook - 4-Bromoisoquinoline | 1532-97-4 Synthesis and Properties. 1

  • QuickCompany - A Process For The Synthesis Of 4 Fluoro Isoquinoline (Detailing Isoquinoline Hydrobromide Bromination). 2

  • ResearchGate - A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone (Zhang et al., 2013). 3

  • PrepChem - Synthesis of 4-Bromoisoquinoline. 4

Sources

Optimization

Technical Support Center: 4-Bromo-1-ethylisoquinoline Synthesis

Target Audience : Researchers, Process Chemists, and Drug Development Professionals Mechanistic Overview & Route Selection The synthesis of 4-bromo-1-ethylisoquinoline ( C11​H10​BrN ) generally proceeds via one of two st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience : Researchers, Process Chemists, and Drug Development Professionals

Mechanistic Overview & Route Selection

The synthesis of 4-bromo-1-ethylisoquinoline ( C11​H10​BrN ) generally proceeds via one of two strategic routes:

  • Route A (Ethylation Bromination) : Minisci-type ethylation of isoquinoline to form 1-ethylisoquinoline, followed by electrophilic aromatic substitution (EAS) at the C4 position.

  • Route B (Bromination Ethylation) : Bromination of isoquinoline to yield 4-bromoisoquinoline [1], followed by regioselective Minisci ethylation at the C1 position.

Both routes are susceptible to specific side reactions, driven by the competing electronic and steric demands of the isoquinoline core. This guide addresses the causality of these side reactions and provides validated troubleshooting protocols to ensure high-yield, self-validating experimental systems.

Diagnostic Troubleshooting Matrix

Summarized quantitative and qualitative data for rapid diagnostics.

Symptom / ObservationLC-MS / NMR SignaturePrimary CauseCorrective Action
Benzylic Bromination M+W 314/316 (Dibromo) or shift of ethyl CH2​ quartet in 1H NMRHomolytic cleavage of Br-Br or NBS forming Br• radicals; attacks the activated ethyl side-chain.Exclude light. Lower temperature to 0°C. Switch from NBS to Br2​ /HOAc.
C3-Ethylation (Regioisomer) Isobaric (M+W 236/238); 1H NMR shows singlet at C1 instead of C3Insufficient protonation of the isoquinoline nitrogen during Minisci reaction, reducing C1 electrophilicity.Increase Brønsted acid (e.g., TFA) equivalents to >1.5 to fully generate the isoquinolinium species.
Dehalogenation M+W 157 (1-Ethylisoquinoline)Over-reduction of the C-Br bond by photoredox catalysts or strong radical initiators.Use milder oxidants (e.g., K2​S2​O8​ instead of Ir-based photocatalysts) or transition-metal-free conditions.
N-Oxidation M+W 252/254; highly polar spot on TLCTrace peroxides or excess oxidant in the Minisci step reacting with the free base.Ensure complete protonation of the amine before adding oxidants. Quench with Na2​S2​O3​ .

Workflow Diagrams

SynthesisPathway Iso Isoquinoline EthylIso 1-Ethylisoquinoline Iso->EthylIso Minisci Ethylation (Route A) BrIso 4-Bromoisoquinoline Iso->BrIso Bromination (Route B) Target 4-Bromo-1-ethylisoquinoline (Target) EthylIso->Target Electrophilic Bromination (Br2 or NBS) Side1 1-(1-Bromoethyl)isoquinoline (Side Product) EthylIso->Side1 Radical Bromination (Light/Heat) Side2 Poly-brominated species (Side Product) EthylIso->Side2 Excess Reagent BrIso->Target Minisci Ethylation Side3 3-Ethyl-4-bromoisoquinoline (Side Product) BrIso->Side3 C3-Attack Side4 Dehalogenated Products (Side Product) BrIso->Side4 Radical Reduction

Reaction pathways for synthesizing 4-bromo-1-ethylisoquinoline and associated side reactions.

TroubleshootingLogic Problem Low Yield of Target CheckLCMS Analyze Crude via LC-MS Problem->CheckLCMS MassPlus80 Mass = Target + 80 Da (Over-bromination) CheckLCMS->MassPlus80 MassMinus80 Mass = Target - 80 Da (Dehalogenation) CheckLCMS->MassMinus80 Isobaric Isobaric Impurity (Regioisomer) CheckLCMS->Isobaric Action1 Reduce Br2/NBS equivalents Lower temp & exclude light MassPlus80->Action1 Action2 Switch to milder radical initiator Avoid strong photoredox reductants MassMinus80->Action2 Action3 Optimize acid additive (TFA) to block C3 position Isobaric->Action3

Diagnostic logic tree for identifying and resolving common synthesis failures.

Deep-Dive FAQs & Causality Analysis

Q1: During the bromination of 1-ethylisoquinoline (Route A), why am I observing bromination on the ethyl side-chain instead of the C4 position? Expertise & Causality: This is a classic competition between electrophilic aromatic substitution (EAS) and free-radical substitution. The C4 position of the isoquinoline ring is the most electron-rich site, making it the kinetic and thermodynamic target for EAS. However, the ethyl group at C1 is benzylic. If your reaction conditions inadvertently generate bromine radicals (e.g., via ambient UV light exposure, trace peroxide impurities, or temperatures >40°C), the reaction shifts to a radical mechanism [2]. The benzylic radical is highly stabilized, leading to 1-(1-bromoethyl)isoquinoline. Self-Validating Solution: Conduct the reaction in the dark (wrap the flask in aluminum foil). Use a strictly ionic brominating system, such as Br2​ in acetic acid or NBS in DMF at 0°C, and ensure the absence of radical initiators like AIBN.

Q2: I chose Route B (ethylation of 4-bromoisoquinoline). Why is my Minisci reaction yielding a mixture of C1 and C3 ethylated products? Expertise & Causality: The Minisci reaction relies on the nucleophilic attack of an alkyl radical (ethyl radical) onto a protonated, electron-deficient N-heterocycle. In a fully protonated isoquinolinium ion, the C1 position is significantly more electrophilic than the C3 position due to the stabilization of the resulting radical cation intermediate. If your reaction medium is not acidic enough, a portion of the 4-bromoisoquinoline remains as a free base. The free base has a much lower energy barrier for attack at the C3 position, leading to poor regioselectivity [3]. Self-Validating Solution: Ensure the pH of the reaction is strictly controlled. Use at least 1.5 to 2.0 equivalents of a strong Brønsted acid (e.g., Trifluoroacetic acid, TFA, or H2​SO4​ ) relative to the 4-bromoisoquinoline substrate to guarantee complete formation of the isoquinolinium salt before introducing the radical precursor.

Q3: My photoredox-catalyzed Minisci ethylation of 4-bromoisoquinoline results in significant dehalogenation (yielding 1-ethylisoquinoline). How can I prevent this? Expertise & Causality: 4-Bromoisoquinoline [4] is susceptible to single-electron reduction. Highly reducing photocatalysts (such as certain Ir(III) complexes in their excited state) can transfer an electron to the electron-deficient 4-bromoisoquinolinium ion. This generates a radical anion that rapidly undergoes mesolytic cleavage of the C-Br bond, ejecting a bromide ion and leaving an isoquinoline radical, which abstracts a hydrogen atom to form the dehalogenated product. Self-Validating Solution: Switch to a metal-free Minisci protocol or an oxidant-mediated system that avoids highly reducing intermediates. For instance, using ethylboronic acid or potassium ethyltrifluoroborate with K2​S2​O8​ as the oxidant under mild heating (or mild organic photocatalysts) prevents the deep reduction potentials required to cleave the C-Br bond[3].

Validated Experimental Protocols

Protocol A: Electrophilic Bromination of 1-Ethylisoquinoline (Route A)

Designed to eliminate benzylic radical bromination.

  • Preparation: In an oven-dried, foil-wrapped 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethylisoquinoline (10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (25 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 equiv) in anhydrous DMF (10 mL). Add this solution dropwise to the reaction flask over 30 minutes to prevent localized heating.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours. Monitor via LC-MS to ensure no over-bromination (M+W 314) occurs.

  • Quench & Workup: Pour the mixture into ice-cold saturated aqueous NaHCO3​ (50 mL) containing 1% Na2​S2​O3​ (to quench any unreacted electrophilic bromine). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (3 x 30 mL) to remove DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield pure 4-bromo-1-ethylisoquinoline.

Protocol B: Regioselective Minisci Ethylation of 4-Bromoisoquinoline (Route B)

Designed to maximize C1 regioselectivity and prevent dehalogenation.

  • Preparation: To a 50 mL Schlenk tube, add 4-bromoisoquinoline (5.0 mmol) [5], potassium ethyltrifluoroborate ( EtBF3​K , 10.0 mmol, 2.0 equiv), and K2​S2​O8​ (15.0 mmol, 3.0 equiv).

  • Solvent & Acidification: Add a solvent mixture of CH3​CN/H2​O (1:1 v/v, 20 mL). Immediately add Trifluoroacetic acid (TFA, 10.0 mmol, 2.0 equiv) to ensure complete protonation of the isoquinoline nitrogen.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles and backfill with argon.

  • Reaction: Heat the mixture to 50 °C in an oil bath with vigorous stirring for 12-16 hours. Avoid higher temperatures to prevent thermal homolysis of the C-Br bond.

  • Workup: Cool to room temperature, neutralize carefully with 2M NaOH until pH 8 is reached, and extract with Dichloromethane (DCM, 3 x 20 mL).

  • Purification: Dry the organic phase over MgSO4​ , concentrate under reduced pressure, and purify by silica gel chromatography to isolate the target compound.

References

  • 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem . National Institutes of Health (NIH). Provides baseline data, physical properties, and structural identifiers for the 4-bromoisoquinoline starting material. Available at:[Link]

  • Product Class 5: Isoquinolines . Thieme Connect. Details the radical bromination side reactions of alkyl substituents on isoquinolines. Available at:[Link]

  • Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation . Chemical Science (RSC Publishing). Discusses the transition-metal-free Minisci reaction conditions that prevent dehalogenation and improve regioselectivity. Available at:[Link]

Troubleshooting

Troubleshooting Grignard addition to the isoquinoline core

Technical Support & Troubleshooting Guide for Grignard Additions Welcome to the Technical Support Center for isoquinoline functionalization. The addition of carbon nucleophiles to the isoquinoline core is a fundamental t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support & Troubleshooting Guide for Grignard Additions

Welcome to the Technical Support Center for isoquinoline functionalization. The addition of carbon nucleophiles to the isoquinoline core is a fundamental transformation in alkaloid synthesis and drug discovery. However, the inherent stability of the 10π-electron aromatic system often leads to poor yields, regioselectivity issues, and functional group incompatibility.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible C1-functionalization.

Mechanistic Pathway & Workflow

To successfully functionalize the isoquinoline core, it is critical to understand the electronic demands of the system. Direct addition is thermodynamically unfavorable; therefore, electrophilic activation of the nitrogen atom is required to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, directing nucleophilic attack exclusively to the C1 position.

MechanisticWorkflow Iso Isoquinoline Core Act N-Activation (e.g., ClCO2Et) Iso->Act Step 1: Electrophilic Activation Inter N-Acylisoquinolinium Intermediate Act->Inter Nuc Nucleophilic Attack (RMgX or RZnX) Inter->Nuc Step 2: C1 Addition Prod 1-Substituted 1,2-Dihydroisoquinoline Nuc->Prod

Mechanistic workflow of N-acylisoquinolinium formation and subsequent nucleophilic addition.

Troubleshooting FAQs

Q: Why is my direct Grignard addition to unactivated isoquinoline yielding <10% product? A: Unactivated isoquinoline lacks sufficient electrophilicity at the C1 position.

  • Causality: The inherent polarization of the C=N bond cannot overcome the thermodynamic penalty of disrupting the stable aromatic system without external activation.

  • Solution: You must either activate the nitrogen to form a highly electrophilic intermediate, or use a basic additive like TMEDA to increase the nucleophilicity of the Grignard reagent.1 forces the reaction to proceed, albeit at elevated temperatures (50–70 °C)[1]. For milder conditions, N-activation is strictly required.

Q: I am observing competitive attack at the C3 position or unwanted ring-opening. How can I strictly control regioselectivity to C1? A:

  • Causality: While the LUMO of the N-acylisoquinolinium species has its largest coefficient at C1 (favoring kinetic attack), excessive thermal energy or extreme steric bulk on the nucleophile can push the reaction toward the thermodynamically less favored C3 position.

  • Solution: Maintain strictly cryogenic temperatures (-78 °C to -20 °C) during the addition phase. Utilizing bulky chloroformates (e.g., Alloc-Cl or Cbz-Cl) provides steric shielding that further directs the nucleophile exclusively to the C1 position[2].

Q: My Grignard reagent contains sensitive functional groups (e.g., esters, nitro groups) that self-react. How can I proceed? A:

  • Causality: Standard Grignard reagents are "hard" nucleophiles that readily attack carbonyls and reduce nitro groups, leading to self-polymerization or degradation.

  • Solution: Perform a transmetalation with ZnCl2 to generate an organozinc halide (RZnX). As demonstrated in recent 2, these reagents are "softer" nucleophiles with reactive orthogonality; they selectively attack the highly electrophilic N-acylisoquinolinium salt while completely ignoring esters or nitro groups[2].

Q: I am getting severe emulsions during the aqueous workup, trapping my product. A:

  • Causality: Magnesium and zinc salts coordinate with water and the newly formed basic nitrogen of the product, forming insoluble polymeric hydroxide networks.

  • Solution: Quench the reaction with saturated aqueous NH₄Cl, followed immediately by the addition of 1M Rochelle's salt (potassium sodium tartrate). The tartrate strongly chelates the metal ions, breaking the polymeric network and yielding a clean biphasic separation.

Standardized Experimental Protocol: Organozinc-Mediated Addition

This self-validating protocol utilizes zinc transmetalation to ensure high functional group tolerance and strict C1 regioselectivity, adapted from established literature[2].

Step 1: Preparation of the Organozinc Reagent

  • Flame-dry a Schlenk flask under argon. Add anhydrous ZnCl₂ (1.1 equiv) and dissolve in anhydrous THF (0.5 M).

  • Cool the solution to 0 °C.

  • Dropwise add the Grignard reagent (RMgX, 1.0 equiv). Stir for 30 minutes at 0 °C.

  • Validation Check: The solution should shift from clear to slightly cloudy, indicating successful transmetalation and precipitation of magnesium salts.

Step 2: Formation of the N-Acylisoquinolinium Salt

  • In a separate flame-dried flask, dissolve the isoquinoline substrate (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add ethyl chloroformate (ClCO₂Et, 1.1 equiv). Stir for 30 minutes.

  • Validation Check: A distinct color change (often to pale yellow) or the formation of a fine white precipitate confirms the generation of the highly electrophilic N-acylisoquinolinium intermediate[3].

Step 3: Nucleophilic Addition

  • Transfer the organozinc solution from Step 1 dropwise into the isoquinolinium suspension at -20 °C via cannula.

  • Allow the reaction to stir for 2 hours, gradually warming to room temperature.

  • Validation Check: Monitor by TLC (Hexane/EtOAc 8:2). The highly UV-active isoquinoline spot (R_f ~0.3) should disappear, replaced by a new, less polar fluorescent spot (R_f ~0.6) corresponding to the 1,2-dihydroisoquinoline product.

Step 4: Quench and Isolation

  • Quench the reaction at 0 °C with saturated aqueous NH₄Cl (equal volume to THF).

  • Add an equal volume of 1M aqueous Rochelle's salt. Stir vigorously for 1 hour at room temperature.

  • Validation Check: The aqueous layer must become completely transparent. If cloudiness persists, continue stirring until the metal salts are fully chelated.

  • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data: Comparison of Activation Strategies

The following table summarizes the operational parameters and expected outcomes for different Grignard addition strategies. Choosing the correct strategy depends heavily on the functional groups present on your nucleophile.

Activation StrategyReagents / AdditivesTemp (°C)Regioselectivity (C1:C3)Typical YieldFunctional Group Tolerance
Direct Addition RMgX, TMEDA, Toluene50 to 70>99:140–64%Poor (Reacts with esters, nitriles, NO₂)
N-Acyl Activation ClCO₂Et, RMgX, THF-78 to RT>95:575–95%Moderate (Tolerates simple ethers/halides)
Zinc Transmetalation ClCO₂Et, RMgX + ZnCl₂-20 to RT>99:180–98%Excellent (Tolerates esters, NO₂, ketones)

References

  • TMEDA-Assisted Effective Direct Ortho Arylation of Electron-Deficient N-Heteroarenes with Aromatic Grignard Reagents Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Mild, Functional Group Tolerant Addition of Organozinc Nucleophiles to N-Activated Quinolines and Isoquinolines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Asymmetric Synthesis of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines via Chiral N-Acyliminium Ions Source: Heterocycles, Vol. 61, 2003 URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 4-Bromo-1-ethylisoquinoline

Welcome to the Technical Support Center for 4-Bromo-1-ethylisoquinoline (CAS: 7114-89-8) . As a specialized halogenated N-heterocycle, this compound requires precise environmental controls to maintain its structural inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Bromo-1-ethylisoquinoline (CAS: 7114-89-8) . As a specialized halogenated N-heterocycle, this compound requires precise environmental controls to maintain its structural integrity and experimental titer. This guide provides researchers and drug development professionals with causality-driven troubleshooting, quantitative stability data, and self-validating standard operating protocols.

Mechanistic Overview of Decomposition

To effectively prevent degradation, we must first understand the chemical vulnerabilities of the 4-Bromo-1-ethylisoquinoline molecule. Decomposition is not random; it is driven by specific environmental stressors that attack distinct functional groups:

  • Photodehalogenation (Light Sensitivity): The C-Br bond at the 4-position is the primary site of photolytic cleavage. Exposure to UV or near-UV visible light provides sufficient energy to induce homolytic cleavage. This generates highly reactive isoquinoline and bromine radicals that abstract hydrogen from surrounding moisture or solvents, leading to debrominated impurities and complex dimers.

  • N-Oxidation (Oxygen/Peroxide Sensitivity): The basic nitrogen atom within the isoquinoline ring possesses a nucleophilic lone pair of electrons. Prolonged exposure to atmospheric oxygen[1], or dissolution in aged ethereal solvents containing trace peroxides, drives the formation of an N-oxide derivative.

  • Solvent-Mediated Hydrolysis (Moisture Sensitivity): While the neat solid is relatively stable, dissolution in highly hygroscopic solvents like Dimethyl Sulfoxide (DMSO) introduces a vector for moisture[2]. Water acts as a nucleophile or facilitates acid-base catalyzed degradation over time, compromising the compound's purity.

Decomposition Target 4-Bromo-1-ethylisoquinoline Photo Photodehalogenation (Radical Formation) Target->Photo UV/Vis Light (C-Br Cleavage) Oxid N-Oxidation (N-Oxide Formation) Target->Oxid O2 / Peroxides (N-Lone Pair Attack) Hydro Solvent-Mediated Degradation Target->Hydro H2O in DMSO (Hydrolysis)

Mechanistic pathways of 4-Bromo-1-ethylisoquinoline degradation under environmental stress.

Quantitative Stability Profile

Storage conditions must directly mitigate the decomposition pathways outlined above. The following table synthesizes quantitative stability data for bromo-isoquinoline derivatives based on established biochemical reagent standards[2].

Storage StateTemperatureEnvironmental ControlExpected Shelf LifePrimary Degradation Risk
Solid Powder -20°CDark, Desiccated3 YearsNegligible
Solid Powder 4°CDark, Desiccated2 YearsTrace Oxidation
Solid Powder 25°C (Ambient)Ambient Light< 1 MonthPhotodehalogenation
DMSO Solution -80°CInert Atmosphere (Ar/N₂)6 MonthsFreeze-Thaw Precipitation
DMSO Solution -20°CSealed1 MonthHydrolysis / N-Oxidation

Troubleshooting FAQs

Q: My 4-Bromo-1-ethylisoquinoline powder has changed from an off-white color to a light brown/yellow hue. Is it still usable? A: Discoloration is a macroscopic indicator of photodehalogenation or N-oxidation. The baseline appearance of this compound should be an off-white to light yellow solid[3]. A shift to a darker brown hue typically arises from the formation of conjugated degradation byproducts or the trace release of elemental bromine. If this color change is observed, the purity has likely dropped below the typical ≥98% threshold[3]. We highly recommend purifying the compound (see Protocol B) before use in sensitive biological or synthetic assays.

Q: I prepared a 200 mg/mL stock solution in DMSO, but after two weeks at -20°C, my cellular assays are showing high variability and loss of titer. What happened? A: DMSO is highly hygroscopic. If the DMSO was not newly opened or handled under inert conditions, it rapidly absorbs atmospheric moisture. This moisture significantly impacts the solubility and stability of the product, leading to micro-precipitation or hydrolytic degradation[2]. Furthermore, freezing and thawing DMSO solutions can cause the solute to precipitate out. Always use newly opened, anhydrous DMSO, and sonicate the solution to ensure complete re-dissolution before use[2].

Q: What are the primary chemical incompatibilities I should avoid during synthesis or storage? A: 4-Bromo-1-ethylisoquinoline must be strictly isolated from strong oxidizing agents[4],[5]. If exposed to extreme heat or incompatible chemicals, hazardous decomposition products will form, including carbon oxides, nitrogen oxides (NOx), and corrosive hydrogen bromide gas[4],[5].

Standard Operating Protocols

Protocol A: Inert Aliquoting and Storage Workflow

To establish a self-validating system for compound integrity, the handling of the bulk powder must isolate the chemical from light, oxygen, and moisture simultaneously.

Workflow S1 Receive & Inspect (Amber Vial) S2 Glovebox Transfer (Argon/N2) S1->S2 S3 Aliquoting (Single-use vials) S2->S3 S4 Seal with PTFE & Parafilm S3->S4 S5 Store at -20°C (Desiccated) S4->S5

Step-by-step inert handling workflow to maximize shelf-life of 4-Bromo-1-ethylisoquinoline.

Step-by-Step Methodology:

  • Thermal Equilibration: Before opening, equilibrate the sealed amber vial of 4-Bromo-1-ethylisoquinoline to room temperature in a desiccator. Causality: Opening a cold vial causes immediate condensation of ambient atmospheric moisture onto the powder.

  • Inert Transfer: Transfer the vial into a glovebox purged with high-purity Argon or Nitrogen. If a glovebox is unavailable, utilize a Schlenk line to maintain a continuous positive flow of inert gas over the vial during handling.

  • Aliquoting: Weigh the powder into single-use, amber glass vials (e.g., 5 mg or 10 mg aliquots). Causality: This prevents repeated freeze-thaw cycles and continuous atmospheric exposure of the bulk supply.

  • Sealing: Cap each vial with a PTFE-lined septum cap. Wrap the junction tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Store the aliquots in a light-proof secondary container at -20°C[2].

Protocol B: Recovery and Purification of Degraded Material

If decomposition has occurred (evidenced by discoloration or LC-MS profiling), the compound can often be recovered using silica gel flash chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the degraded 4-Bromo-1-ethylisoquinoline in a minimal volume of anhydrous Dichloromethane (DCM).

  • Column Setup: Pack a glass column with silica gel (230-400 mesh) using a mobile phase of Hexanes/Ethyl Acetate (start at 90:10 v/v).

  • Loading & Elution: Load the sample onto the column. Elute using a gradient, gradually increasing the Ethyl Acetate concentration to 80:20 v/v. Causality: The intact 4-Bromo-1-ethylisoquinoline is less polar and will elute earlier than the more polar N-oxide degradation products.

  • Fraction Analysis: Monitor fractions via TLC (UV visualization at 254 nm). Combine fractions containing the pure product.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30°C to prevent thermal degradation.

  • Drying: Dry the resulting off-white solid under high vacuum for 12 hours to remove residual solvent, then immediately proceed to Protocol A for storage.

References

  • Title: 4-Bromoisoquinoline Supplier - Wholesale Factory & Industrial Manufacturer Source: Sinochem Nanjing Corporation URL: [Link] (Corresponds to search index[3])

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chromatography for 4-Bromo-1-ethylisoquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with the purification of 4-Bromo-1-ethylisoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with the purification of 4-Bromo-1-ethylisoquinoline .

This molecule presents a unique chromatographic triad: a basic heterocyclic nitrogen that causes severe peak tailing, a lipophilic ethyl group, and a heavy, polarizable bromine atom that complicates phase selection. This guide moves beyond standard recipes to explain the causality behind phase selection, additive use, and method optimization, ensuring your purification workflows are robust and self-validating.

Core Chromatographic Decision Matrix

The first step in any purification workflow is selecting the appropriate chromatographic mode based on your scale and purity requirements. The diagram below outlines the logical decision tree for this molecule.

Purification_Workflow A Crude 4-Bromo-1-ethylisoquinoline B Scale Assessment A->B C Preparative Scale (>1g) Normal-Phase Silica B->C Bulk Synthesis D Analytical/Semi-Prep (<1g) Reversed-Phase C18 B->D High Purity Req. E Silanol Masking Add 1% TEA C->E Prevent Tailing F Silanol Suppression Add 0.1% TFA (pH ~2.5) D->F Ionization Control

Caption: Decision matrix for the chromatographic purification of 4-Bromo-1-ethylisoquinoline based on scale.

Frequently Asked Questions & Troubleshooting

Q1: Why does 4-Bromo-1-ethylisoquinoline streak on silica gel and tail severely in RP-HPLC?

The Causality: The isoquinoline nitrogen is basic, with a pKa typically around 5 to 6. Conversely, the bare silanol groups (Si-OH) on normal-phase silica gel—or residual uncapped silanols on reversed-phase C18 columns—act as weak acids with a pKa of approximately 3 to 4[1]. When the basic isoquinoline passes through the column, it becomes protonated and undergoes a secondary ion-exchange interaction with the ionized silanols (Si-O⁻). This dual-retention mechanism (partitioning + ion exchange) causes the analyte to drag through the column, resulting in severe peak tailing and loss of resolution[2].

The Solution: You must disrupt this secondary interaction.

  • In Normal-Phase (NP): Add a competitive base like Triethylamine (TEA). TEA has a lower pKb (stronger basicity) than the isoquinoline. It binds to the acidic silanols first, while its three hydrophobic ethyl groups fan out to create a "stable spatial environment" that physically shields the silica surface from your analyte[3].

  • In Reversed-Phase (RP): Operate at a low pH (e.g., pH 2.5 using 0.1% Trifluoroacetic acid or Formic acid). This high concentration of protons forces the silanol equilibrium backward into the neutral, protonated state (Si-OH), neutralizing the ion-exchange sites[4].

Silanol_Mechanism S Bare Silica (Si-OH) pKa ~3-4 I Isoquinoline (Analyte) Basic Nitrogen S->I Secondary Interaction T Triethylamine (TEA) Stronger Base S->T Competitive Binding M TEA-Masked Silanol Hydrophobic Shield T->M Neutralizes Si-O- P Sharp Peak Elution (No Ion-Exchange) M->P Analyte Bypasses

Caption: Mechanism of silanol masking by triethylamine (TEA) to prevent isoquinoline peak tailing.

Q2: How do I resolve the brominated product from the debrominated starting material (1-ethylisoquinoline)?

The Causality: Bromination fundamentally alters the physicochemical profile of the molecule. The bromine atom is heavy, highly polarizable, and significantly increases the lipophilicity (logP) of the isoquinoline core. The Solution: Reversed-Phase HPLC (RP-HPLC) is the superior choice here[5]. Because separation in RP-HPLC is driven by hydrophobic interactions with the C18 stationary phase, the highly lipophilic 4-Bromo-1-ethylisoquinoline will have a much stronger affinity for the column than the debrominated 1-ethylisoquinoline. Under gradient elution, the debrominated impurity will elute first, ensuring you can collect the pure brominated fraction without leading-edge contamination.

Q3: Are there modern, "green" alternatives to harsh modifiers like TEA or TFA?

The Causality: Yes. Recent advancements in chromatography have introduced Deep Eutectic Solvents (DESs), such as Choline Chloride-Glycerol mixtures, as mobile phase additives. The Solution: DESs act as highly efficient hydrogen-bond donors and acceptors. When added to the mobile phase at very low concentrations (e.g., 0.25%), they act as "silanol blockers," competing for adsorption sites on the silica surface without the toxicity or MS-suppression issues associated with TEA or inorganic salts[6].

Quantitative Data: Mobile Phase Additive Selection

To optimize your method, refer to this comparative table of mobile phase additives and their quantitative impact on peak shape.

AdditiveChromatography PhaseMechanism of ActionOptimal ConcentrationTypical Peak Asymmetry ( As​ )
None (Control) NP / RPUnrestricted ion-exchangeN/A> 2.5 (Severe Tailing)
Triethylamine (TEA) Normal-Phase (Silica)Competitive silanol masking[7]0.1% - 1.0% (v/v)1.0 - 1.2
Trifluoroacetic Acid Reversed-Phase (C18)Silanol suppression via low pH[8]0.05% - 0.1% (v/v)1.1 - 1.3
Ammonium Acetate Reversed-Phase (C18)Ionic shielding / MS-compatible10 mM (pH ~5.0)1.2 - 1.4
ChCl-Glycerol (DES) RP / SFCH-bond silanol blocking[6]0.25% (v/v)1.0 - 1.1

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it is working. The following methodologies include built-in validation steps to ensure technical accuracy before you commit your valuable sample.

Protocol A: Normal-Phase Flash Chromatography (Bulk Purification)

Use this method for >1g scale purifications where separating structural isomers or removing highly polar baseline impurities is the goal.

Self-Validation Step (TLC Pre-check): Before packing the column, run two TLC plates of your crude mixture in your chosen solvent (e.g., Hexane/Ethyl Acetate 80:20). To one chamber, add 1% TEA. If the TEA chamber yields a perfectly round spot ( As​ ≈ 1.0) while the control streaks, the system is validated for scale-up.

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (gradient dependent on TLC Rf) and add exactly 1% (v/v) Triethylamine (TEA)[7]. Mix thoroughly.

  • Silica Deactivation (Critical): Pack the bare silica column and flush it with 2 to 3 Column Volumes (CV) of the TEA-modified mobile phase. Causality: This pre-equilibrates the column, allowing TEA to permanently bind and mask the active silanols before the analyte is introduced.

  • Sample Loading: Dissolve the crude 4-Bromo-1-ethylisoquinoline in a minimum volume of the mobile phase and load it onto the column head.

  • Elution: Run the gradient. Monitor via UV at 254 nm (due to the aromatic isoquinoline core). The brominated product will elute as a sharp, symmetrical band.

Protocol B: Reversed-Phase HPLC (Analytical Purity & Debromination Check)

Use this method for final purity assessment and to separate the brominated product from debrominated precursors.

Self-Validation Step (System Suitability Test - SST): Inject a mixture of Uracil (an unretained t0​ marker) and a 4-Bromo-1-ethylisoquinoline standard. Calculate the peak asymmetry ( As​ ) of the isoquinoline. If As​ > 1.5, the system fails validation; you must lower the pH of Mobile Phase A or replace the aging C18 column.

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade Water + 0.1% TFA (pH ~2.0).

    • Phase B: HPLC-grade Acetonitrile + 0.1% TFA[8].

  • Column Selection: Use an end-capped C18 column (e.g., 5 µm, 4.6 x 150 mm) to minimize residual silanols.

  • Equilibration: Flush the column with 5% Phase B for 10 minutes at 1.0 mL/min to fully protonate the stationary phase environment.

  • Gradient Execution:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% to 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash step to remove highly lipophilic impurities)

  • Detection: Monitor at 220 nm and 254 nm. The debrominated 1-ethylisoquinoline will elute early in the gradient, followed distinctly by the highly lipophilic 4-Bromo-1-ethylisoquinoline.

References

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. Available at: [Link]

  • When basification of silica gel is required, before using Column chromatography? - ResearchGate. Available at: [Link]

  • Tip on Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]

  • Eco-friendly Deep Eutectic Solvents Contribute to Improving the Separation of Isoquinoline Alkaloids in Supercritical Fluid Chromatography - ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • The Effect of Chromatographic Conditions on the Separation of Selected Alkaloids in RP-HPTLC - Oxford Academic. Available at: [Link]

  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - ResearchGate. Available at: [Link]

  • Reversed-Phase Flash Purification - Biotage. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization of 4-Bromo-1-ethylisoquinoline

Characterization and Application Guide: 4-Bromo-1-ethylisoquinoline in Drug Discovery Executive Summary Isoquinoline derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Characterization and Application Guide: 4-Bromo-1-ethylisoquinoline in Drug Discovery

Executive Summary

Isoquinoline derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties[1],[2]. However, the functionalization of the isoquinoline core presents significant synthetic challenges. Electrophilic substitution predominantly occurs at the C5 or C8 positions due to the inherent electronic bias of the bicyclic system, making C4-functionalized derivatives difficult to synthesize directly[3].4[4] circumvents these limitations. By providing a pre-functionalized scaffold, it enables precise late-stage modifications while conferring enhanced metabolic stability. This guide objectively compares 4-Bromo-1-ethylisoquinoline against alternative scaffolds and provides a self-validating protocol for its application in transition-metal-catalyzed cross-coupling.

Structural Causality & Mechanistic Advantages

To understand the utility of 4-Bromo-1-ethylisoquinoline, we must analyze the causality behind its specific structural features:

  • The C4-Bromine Handle (Reactivity): According to research published in the 3, direct C4 halogenation is synthetically demanding[3]. The pre-installed bromine at C4 acts as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille). Bromine offers a superior balance of oxidative addition kinetics compared to chlorine (which is often too inert) and iodine (which can be prone to premature dehalogenation).

  • The C1-Ethyl Shield (Stability & Lipophilicity): The C1 position of the isoquinoline ring is highly susceptible to nucleophilic attack and metabolic oxidation. The addition of an ethyl group introduces critical steric hindrance, shielding the C1 carbon and significantly improving the metabolic stability of the resulting pharmacophore. Furthermore, the alkyl chain increases the overall lipophilicity (LogP) of the molecule, an essential parameter for optimizing cell membrane permeability in drug development[1].

Comparative Performance Analysis

When designing a synthetic route, selecting the correct building block is paramount. The table below compares 4-Bromo-1-ethylisoquinoline with common structural alternatives based on reactivity, stability, and physicochemical properties.

Scaffold AlternativeC4 Cross-Coupling ReactivityC1 Metabolic StabilityLipophilicity (LogP Trend)Primary Application
4-Bromo-1-ethylisoquinoline High (Optimal oxidative addition)High (Sterically shielded by ethyl)Moderate-High Late-stage functionalized lead compounds
4-Bromoisoquinoline HighLow (Prone to nucleophilic attack)LowBasic structural exploration
1-Ethylisoquinoline None (Lacks halogen handle)HighModerateDirect screening, no C4 modification
4-Chloro-1-ethylisoquinoline Low (Requires specialized ligands)HighModerate-HighCost-sensitive scale-up

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

The following protocol details the C4-arylation of 4-Bromo-1-ethylisoquinoline. It is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

Objective: To synthesize C4-arylated isoquinoline derivatives via Suzuki-Miyaura cross-coupling.

Causality of Experimental Choices:

  • Catalyst Selection (Pd(dppf)Cl₂): The basic nitrogen of the isoquinoline ring can coordinate with palladium, leading to catalyst poisoning. Using a bidentate ligand like dppf creates a sterically demanding coordination sphere around the palladium center, preventing N-coordination and maintaining catalytic turnover.

  • Solvent/Base System (K₂CO₃ in 1,4-Dioxane/H₂O): A biphasic system is utilized because K₂CO₃ activates the boronic acid to form a reactive boronate complex, while the aqueous layer facilitates the crucial transmetalation step.

Step-by-Step Procedure:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-Bromo-1-ethylisoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (v/v 4:1) to achieve a 0.2 M concentration.

  • Deoxygenation: Purge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive Argon flow.

  • Reaction: Heat the mixture to 90°C for 12 hours under an inert atmosphere.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is validated as complete only when the characteristic isotopic doublet of the brominated starting material (m/z 236/238) is fully consumed and replaced by the target product mass.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Workflow Visualization

ProtocolWorkflow N1 1. Reagent Assembly 4-Bromo-1-ethylisoquinoline + Aryl-B(OH)2 N2 2. Solvent & Base K2CO3 in 1,4-Dioxane:H2O (4:1) N1->N2 N3 3. Deoxygenation Argon sparging (15 min) to protect Pd(0) N2->N3 N4 4. Catalyst & Heating Pd(dppf)Cl2 at 90°C for 12h N3->N4 N5 5. In-Process Control (LC-MS) Verify m/z 236/238 depletion N4->N5 N6 6. Workup & Isolation Extraction & Column Chromatography N5->N6

Experimental workflow for Suzuki-Miyaura cross-coupling of 4-Bromo-1-ethylisoquinoline.

References

  • Title: Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy Source: The Journal of Organic Chemistry - ACS Publications URL: 3

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC - NIH URL: 1

  • Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: Semantic Scholar URL: 2

  • Title: 7114-89-8 | C11H10BrN Source: Key Organics URL: 4

Sources

Comparative

A Comparative Guide to the Purity Analysis of 4-Bromo-1-ethylisoquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-Bromo-1-ethylisoquinoline, a potential building block in medicinal chemistry, a rigorous and well-defined analytical strategy to assess purity is paramount. This guide provides an in-depth comparison of orthogonal analytical techniques for the purity analysis of 4-Bromo-1-ethylisoquinoline, offering insights into method selection, experimental design, and data interpretation. Our focus is to equip researchers with the necessary tools to ensure the integrity of their chemical entities, a critical step in the journey from discovery to clinical application.

The synthetic route to 4-Bromo-1-ethylisoquinoline, likely proceeding through a Bischler-Napieralski reaction, informs our understanding of the potential impurity profile.[1][2][3] This reaction involves the cyclization of a β-arylethylamide, in this case, likely N-(2-(3-bromophenyl)ethyl)propanamide, using a dehydrating agent such as phosphorus oxychloride (POCl₃).[4][5][6] Consequently, potential impurities may include unreacted starting materials, the intermediate 1-ethyl-4-bromo-3,4-dihydroisoquinoline, and side-products from incomplete reactions or rearrangements.[7] A comprehensive purity analysis must be capable of separating and quantifying these potential contaminants.

This guide will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages and will be discussed in the context of its application to 4-Bromo-1-ethylisoquinoline, with a focus on providing actionable, detailed protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the workhorse of pharmaceutical purity analysis, prized for its high resolution, sensitivity, and quantitative accuracy.[8] For a compound like 4-Bromo-1-ethylisoquinoline, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process. The choice of a C18 stationary phase is based on its versatility and proven efficacy in separating a wide range of organic molecules.[8][9] The mobile phase, a mixture of aqueous buffer and organic solvent, is optimized to achieve adequate retention and resolution of the main component from its impurities. An acidic mobile phase, such as one containing formic or acetic acid, is often employed for nitrogen-containing heterocycles like isoquinolines to ensure the analyte is in a single protonation state, leading to sharper, more symmetrical peaks.[9][10] Gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary to elute both polar and non-polar impurities within a reasonable timeframe.[9] UV detection is suitable for 4-Bromo-1-ethylisoquinoline due to the presence of the chromophoric isoquinoline ring system. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.

Detailed Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 4-Bromo-1-ethylisoquinoline reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Spiked Sample: To aid in peak identification and to assess resolution, a sample can be spiked with a small amount of the starting material, N-(2-(3-bromophenyl)ethyl)propanamide, if available.

System Suitability: Before sample analysis, the chromatographic system must meet predefined system suitability criteria as outlined in pharmacopeias such as the USP <621> and EP 2.2.46.[11][12][13][14][15][16][17]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of 6 replicate injections < 2.0% for peak area and retention time
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for the purity analysis of 4-Bromo-1-ethylisoquinoline by HPLC.

Hypothetical HPLC Purity Analysis Data

A hypothetical batch of synthesized 4-Bromo-1-ethylisoquinoline was analyzed using the described HPLC method. The following table summarizes the results, assuming a 98.5% purity.

Peak IDRetention Time (min)Area (%)Identification
15.20.3N-(2-(3-bromophenyl)ethyl)propanamide (Starting Material)
212.898.54-Bromo-1-ethylisoquinoline
314.10.51-ethyl-4-bromo-3,4-dihydroisoquinoline (Intermediate)
418.50.7Unknown Impurity

This hypothetical data demonstrates the method's ability to separate the main component from potential process-related impurities. The quantification is based on the principle of area percent, assuming that all components have a similar response factor at the detection wavelength. For a more accurate quantification, especially for regulatory filings, the use of reference standards for the impurities and the determination of their relative response factors would be required according to ICH guidelines.[18][19][20][21]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is a highly sensitive and selective technique that couples the separation power of gas chromatography with the structural elucidation capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an excellent complementary technique to HPLC for purity analysis. For 4-Bromo-1-ethylisoquinoline, GC-MS can be used to identify and quantify volatile organic impurities that may not be detected by HPLC and to provide mass spectral data that confirms the identity of the main component and its impurities.

Causality Behind Experimental Choices in GC-MS Method Development

The choice of a low-polarity capillary column, such as one coated with 5% phenyl-polysiloxane, is standard for the analysis of a wide range of semi-volatile organic compounds. The temperature program is optimized to ensure good separation of analytes with different boiling points. Electron ionization (EI) is a common and robust ionization technique that generates reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching. The mass spectrometer is operated in full scan mode to acquire mass spectra for all eluting compounds, allowing for the identification of unknown impurities.

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40-400 m/z |

Sample Preparation:

  • Prepare a solution of the 4-Bromo-1-ethylisoquinoline sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Dissolve Sample in Volatile Solvent inject Inject into GC start->inject Prepared Sample separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect tic Total Ion Chromatogram detect->tic Raw Data spectra Mass Spectra Analysis tic->spectra identify Component Identification spectra->identify

Caption: A typical workflow for the purity analysis of 4-Bromo-1-ethylisoquinoline by GC-MS.

Hypothetical GC-MS Purity Analysis Data

Analysis of the same hypothetical batch by GC-MS could yield the following results. The mass spectra would provide crucial information for the identification of the peaks.

Peak IDRetention Time (min)Area (%)Key m/z fragmentsIdentification
110.50.2242, 213, 134N-(2-(3-bromophenyl)ethyl)propanamide
213.298.6249/251 (M+), 234/236, 206 4-Bromo-1-ethylisoquinoline
313.80.6251/253 (M+), 222/2241-ethyl-4-bromo-3,4-dihydroisoquinoline
416.10.6-Unknown Impurity

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed in the mass spectra of bromine-containing compounds, aiding in their identification. The fragmentation pattern of the main component would likely involve the loss of the ethyl group (M-29) and subsequent fragmentation of the isoquinoline ring.[22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation and purity assessment of organic molecules. Quantitative NMR (qNMR) can provide a highly accurate determination of purity without the need for a reference standard of the analyte, by using a certified internal standard. For routine purity checks, the ¹H NMR spectrum can provide a "fingerprint" of the compound and reveal the presence of impurities with proton signals that do not overlap with those of the main component.

Causality Behind Experimental Choices in NMR Analysis

A high-field NMR spectrometer is chosen to achieve better signal dispersion and sensitivity. Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds. The addition of a known amount of a certified internal standard, such as maleic acid or dimethyl sulfone, which has sharp singlets in a region of the spectrum that does not overlap with the analyte's signals, allows for quantitative analysis.

Detailed Experimental Protocol: ¹H NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

Parameter Condition
Solvent CDCl₃
Temperature 25 °C
Pulse Program Standard quantitative ¹H experiment with a long relaxation delay (e.g., 5 x T₁)

| Number of Scans | 16 or more for good signal-to-noise |

Sample Preparation for Quantitative NMR (qNMR):

  • Accurately weigh approximately 20 mg of the 4-Bromo-1-ethylisoquinoline sample and about 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of CDCl₃ (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of 4-Bromo-1-ethylisoquinoline can be calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the proton signal of the internal standard.

Predicted ¹H and ¹³C NMR Spectral Interpretation

Based on the structure of 4-Bromo-1-ethylisoquinoline and known chemical shift data for similar isoquinoline derivatives, the following spectral characteristics can be predicted:

¹H NMR:

  • Ethyl Group: A triplet for the methyl protons (CH₃) around 1.3-1.5 ppm and a quartet for the methylene protons (CH₂) around 2.9-3.1 ppm.

  • Aromatic Protons: Several signals in the aromatic region (7.5-8.5 ppm), corresponding to the protons on the isoquinoline ring system. The proton at C3 would likely be a singlet.

¹³C NMR:

  • Ethyl Group: Two signals in the aliphatic region, one for the methyl carbon and one for the methylene carbon.

  • Aromatic and Heterocyclic Carbons: Nine signals in the aromatic/heterocyclic region, including the carbon bearing the bromine atom (C4), which would be shifted to a lower field.

The presence of impurities would be indicated by additional signals in the spectrum that do not correspond to the main component or the solvent.

Visualization of NMR Data Analysis Logic

NMR_Logic cluster_acquisition NMR Data Acquisition cluster_processing Spectral Processing cluster_analysis Purity & Structure Verification acquire_spectrum Acquire 1H NMR Spectrum phase_correct Phase Correction acquire_spectrum->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration of Signals baseline_correct->integrate identify_main Identify Main Component Signals integrate->identify_main identify_impurity Identify Impurity Signals identify_main->identify_impurity quantify Quantify Purity (qNMR) identify_main->quantify verify_structure Verify Structure with Chemical Shifts & Couplings identify_main->verify_structure

Caption: Logical flow for purity and structural analysis using NMR spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for purity analysis depends on the specific requirements of the analysis. A multi-faceted approach, employing orthogonal methods, provides the most comprehensive assessment of a compound's purity.

TechniquePrincipleAdvantagesLimitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, excellent for quantification, applicable to a wide range of compounds, well-established and robust.[8]Requires a suitable chromophore for UV detection, may not detect non-UV active or highly volatile impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.High sensitivity and selectivity, provides structural information from mass spectra, excellent for volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile compounds, requires derivatization for some polar compounds.
NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be made quantitative (qNMR) without a reference standard of the analyte, non-destructive.Lower sensitivity compared to HPLC and GC-MS, can have signal overlap in complex mixtures, requires more expensive instrumentation.

Conclusion: A Tripartite Strategy for Comprehensive Purity Assessment

For a thorough and reliable purity assessment of 4-Bromo-1-ethylisoquinoline, a combination of HPLC, GC-MS, and NMR spectroscopy is recommended.

  • HPLC-UV should be the primary technique for routine purity testing and quantification of the main component and major, non-volatile impurities.

  • GC-MS serves as an essential orthogonal method to detect and identify any volatile or semi-volatile impurities that might be missed by HPLC. It also provides valuable mass spectral confirmation of the main component's identity.

  • ¹H NMR provides an unambiguous structural confirmation and can be used as a primary quantitative method (qNMR) to assign a definitive purity value. It also serves as a powerful tool for identifying and characterizing unknown impurities if they are present at sufficient levels.

By integrating the data from these three complementary techniques, researchers and drug development professionals can build a comprehensive purity profile for 4-Bromo-1-ethylisoquinoline, ensuring the quality and integrity of this important chemical entity and paving the way for its successful application in the development of new medicines. This rigorous analytical approach is not only good scientific practice but is also a fundamental requirement for regulatory compliance in the pharmaceutical industry.

References

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2011, August 6). ResearchGate. [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2023, April 16). MDPI. [Link]

  • Academia.edu. Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, February 15). Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]

  • Phenomenex. Allowable Adjustments to European Pharmacopeia (EP) Methods. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • U.S. Pharmacopeia. (2023, November 1). USP-NF 〈621〉 Chromatography. [Link]

  • Bischler-Napieralski Reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

  • Organic Chemistry Portal. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

  • Slideshare. Bischler napieralski reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. [Link]

  • ICH. (2022, March 24). Validation of Analytical Procedures Q2(R2). [Link]

  • Eurachem. ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. [Link]

  • PMC. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • ResearchGate. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • ResearchGate. (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • LookChem. 4-BroMo-isoquinoline-1-carbaldehyde. [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • PubMed. Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. [Link]

  • Molbase. 4-bromo-3-methyl-isoquinoline. [Link]

  • Agilent. GC AND GC/MS. [Link]

Sources

Validation

Comparative study of the reactivity of 4-haloisoquinolines

An in-depth understanding of heterocyclic reactivity is the cornerstone of successful drug discovery and materials science. As a Senior Application Scientist, I frequently encounter the challenge of functionalizing the i...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of heterocyclic reactivity is the cornerstone of successful drug discovery and materials science. As a Senior Application Scientist, I frequently encounter the challenge of functionalizing the isoquinoline scaffold. While the C-1 position is highly electrophilic and easily manipulated, the C-4 position presents a unique electronic environment. Due to the enamine-like character of the C3=C4 double bond conjugated with the nitrogen lone pair, the C-4 position is relatively electron-rich, making direct electrophilic halogenation feasible[1].

However, once the halogen is installed, the reactivity of the resulting 4-haloisoquinoline diverges drastically depending on the specific halogen atom (F, Cl, Br, I). This guide provides an objective, data-driven comparative study of 4-haloisoquinolines, detailing the causality behind their reactivity in cross-coupling and nucleophilic substitution reactions, supported by self-validating experimental protocols.

Reactivity Profiling: The Halogen Effect

The choice of halogen at the C-4 position dictates the viable synthetic pathways. The reactivity is governed by two competing mechanistic paradigms: bond dissociation energy (critical for transition-metal catalysis) and electronegativity/polarizability (critical for nucleophilic substitution).

Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed transformations such as the 2[2], the rate-determining step is typically the oxidative addition of the active Pd(0) species into the carbon-halogen (C-X) bond.

  • 4-Iodo- and 4-Bromoisoquinolines : These substrates possess low C-X bond dissociation energies (~55 kcal/mol and ~81 kcal/mol, respectively). They undergo rapid oxidative addition with standard, inexpensive catalysts like Pd(PPh3)4.

  • 4-Chloroisoquinolines : The C-Cl bond is significantly stronger (~96 kcal/mol). Standard catalysts often stall at the oxidative addition step. Successful coupling requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos) to force the Pd(0) insertion[3].

  • 4-Fluoroisoquinolines : The exceptionally strong C-F bond (~115 kcal/mol) renders these derivatives virtually inert to standard cross-coupling conditions.

Nucleophilic Aromatic Substitution (SNAr vs. SRN1)

Because the C-4 position lacks the strong inductive activation present at the C-1 position, classical SNAr reactions are notoriously difficult.

  • Classical SNAr : The reactivity trend is reversed (F > Cl > Br > I). 4-Fluoroisoquinoline is the most reactive because the highly electronegative fluorine atom stabilizes the anionic Meisenheimer intermediate.

  • Radical Nucleophilic Substitution (SRN1) : To overcome the high activation barrier for heavier halogens, an SRN1 pathway can be employed. In liquid ammonia, 4-bromo- and 4-chloroisoquinolines react with amide ions via single-electron transfer to form a radical anion, which rapidly ejects the halide and couples with nucleophiles like thiomethoxide[4].

Mechanistic Visualizations

G Pd0 Pd(0) Catalyst (e.g., Pd(OAc)2/SPhos) OxAdd Oxidative Addition (Rate-determining for Cl/Br) Pd0->OxAdd + 4-Haloisoquinoline PdII Pd(II) Intermediate [Isoquinoline-Pd-X] OxAdd->PdII Reactivity: I > Br > Cl >> F TransMet Transmetalation (with Aryl-B(OH)2) PdII->TransMet + Base PdII_Ar Pd(II) Diaryl Complex [Isoquinoline-Pd-Aryl] TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-Arylisoquinoline Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the halogen-dependent oxidative addition.

Reactivity cluster_0 Pd-Catalyzed Cross-Coupling (Oxidative Addition Driven) cluster_1 Nucleophilic Aromatic Substitution (SNAr) (Meisenheimer Complex Driven) I1 4-Iodoisoquinoline Br1 4-Bromoisoquinoline I1->Br1 Decreasing Reactivity Cl1 4-Chloroisoquinoline Br1->Cl1 Decreasing Reactivity F1 4-Fluoroisoquinoline Cl1->F1 Decreasing Reactivity F2 4-Fluoroisoquinoline Cl2 4-Chloroisoquinoline F2->Cl2 Decreasing Reactivity Br2 4-Bromoisoquinoline Cl2->Br2 Decreasing Reactivity I2 4-Iodoisoquinoline Br2->I2 Decreasing Reactivity

Divergent reactivity trends of 4-haloisoquinolines in cross-coupling versus nucleophilic substitution.

Comparative Reactivity Data

The following table synthesizes the quantitative and qualitative performance of the four variants across standard synthetic workflows.

Halogen VariantBond Dissociation EnergyPd-Catalyzed Coupling ReactivitySNAr ReactivityOptimal Transformation Pathway
4-Fluoroisoquinoline ~115 kcal/molVery LowHighNucleophilic Aromatic Substitution
4-Chloroisoquinoline ~96 kcal/molModerate (Requires specialized ligands like SPhos)ModerateAdvanced Cross-Coupling / SRN1
4-Bromoisoquinoline ~81 kcal/molHigh (Standard Pd catalysts suffice)LowStandard Cross-Coupling (Suzuki, Sonogashira)
4-Iodoisoquinoline ~55 kcal/molVery HighVery LowRapid Cross-Coupling at mild temperatures

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating the causality behind the reagent selection.

Protocol A: Suzuki-Miyaura Coupling of 4-Chloroisoquinoline (High-Barrier Substrate)

This protocol demonstrates how to overcome the high C-Cl bond energy using advanced ligand design[3].

  • Causality : Pd(OAc)2 is utilized as a stable Pd(II) precatalyst. SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is critical here; its electron-rich dicyclohexylphosphine moiety dramatically accelerates the oxidative addition into the strong C-Cl bond, while its bulky biphenyl backbone promotes the final reductive elimination step. K3PO4 is selected as a mild, insoluble base that facilitates transmetalation in non-polar solvents without hydrolyzing the boronic acid.

  • Step-by-Step Methodology :

    • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 4-chloroisoquinoline (0.2 mmol, 1.0 equiv), the desired arylboronic acid (0.3 mmol, 1.5 equiv), Pd(OAc)2 (2 mol %), SPhos (4 mol %), and anhydrous K3PO4 (0.4 mmol, 2.0 equiv).

    • Atmosphere Control : Evacuate and backfill the tube with argon for three cycles. This is a critical self-validating step; failure to exclude oxygen will result in the rapid oxidation of SPhos and precipitation of inactive palladium black.

    • Solvent Addition : Add anhydrous toluene (1.0 mL). Toluene stabilizes the catalytic cycle at elevated temperatures.

    • Reaction : Seal the tube and stir vigorously at 80 °C. Monitor the reaction via TLC (typically complete within 12-24 hours).

    • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (5 mL) and filter through a pad of Celite to remove the insoluble K3PO4 and catalyst residues.

    • Purification : Concentrate the filtrate in vacuo and purify the residue by silica gel column chromatography to yield the 4-arylisoquinoline.

Protocol B: SRN1 Thioetherification of 4-Bromoisoquinoline

This protocol bypasses the poor SNAr reactivity of 4-bromoisoquinoline by utilizing a single-electron transfer radical mechanism[4].

  • Causality : The amide ion (NaNH2) acts as a single-electron donor, transferring an electron to the isoquinoline ring to form a radical anion. This intermediate rapidly ejects a bromide anion, leaving a highly reactive C-4 radical. The thiomethoxide nucleophile attacks this radical, and a subsequent electron transfer propagates the chain. Liquid ammonia is the ideal solvent as it stabilizes the radical intermediates and solvates the strong amide base.

  • Step-by-Step Methodology :

    • Solvent Condensation : Under an argon atmosphere, condense anhydrous ammonia (~20 mL) into a 3-neck flask equipped with a dry-ice/acetone condenser.

    • Initiator Generation : Add a catalytic amount of sodium metal and a trace of iron(III) nitrate to generate the amide ion (NaNH2) in situ. The disappearance of the blue color (solvated electrons) indicates complete conversion to the amide.

    • Nucleophile Addition : Introduce sodium thiomethoxide (NaSCH3, 1.2 equiv) to the liquid ammonia.

    • Substrate Addition : Add 4-bromoisoquinoline (1.0 equiv) to the refluxing liquid ammonia (-33 °C).

    • Propagation : Allow the reaction to proceed for 15-30 minutes. A rapid color change signifies the propagation of the radical chain.

    • Termination : Quench the reaction by adding solid ammonium chloride carefully. This neutralizes the amide base and terminates the radical chain, preventing over-reaction.

    • Isolation : Allow the ammonia to evaporate overnight in a fume hood. Partition the remaining residue between water and diethyl ether. Extract, dry the organic layer over Na2SO4, and concentrate to isolate 4-(methylthio)isoquinoline.

Sources

Comparative

Validation of the synthesis of 4-Bromo-1-ethylisoquinoline

Validation of the Synthesis of 4-Bromo-1-ethylisoquinoline: A Comparative Guide to Synthetic Routes Executive Summary 4-Bromo-1-ethylisoquinoline (CAS: 7114-89-8)[1] is a critical bifunctional building block utilized ext...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of the Synthesis of 4-Bromo-1-ethylisoquinoline: A Comparative Guide to Synthetic Routes

Executive Summary

4-Bromo-1-ethylisoquinoline (CAS: 7114-89-8)[1] is a critical bifunctional building block utilized extensively in medicinal chemistry and advanced materials science. The presence of the C-1 ethyl group and the C-4 bromine atom allows for orthogonal late-stage functionalization—specifically, cross-coupling at the C-4 position and further elaboration of the alkyl chain. As a Senior Application Scientist, I have evaluated the two primary synthetic pathways to access this molecule: Electrophilic Aromatic Bromination (Route A) and Minisci Radical Ethylation (Route B).

This guide objectively compares these methodologies, providing researchers with self-validating protocols grounded in mechanistic causality rather than mere procedural steps.

Mechanistic Comparison & Pathway Logic

The synthesis of 4-bromo-1-ethylisoquinoline requires functionalizing the isoquinoline core at two highly distinct electronic sites. Understanding the intrinsic electronic properties of the heterocycle dictates the choice of synthetic route.

  • Route A: Electrophilic Aromatic Substitution (SEAr) of 1-Ethylisoquinoline The C-4 position of the isoquinoline ring is the most electron-rich site, exhibiting enamine-like character. Electrophilic attack by a bromonium ion (from Br2 or NBS) occurs exclusively at C-4 because the resulting arenium intermediate preserves the aromaticity of the fused benzene ring[2]. This route is highly regioselective, efficient, and represents the industrial standard for halogenating isoquinolines.

  • Route B: Minisci Radical Ethylation of 4-Bromoisoquinoline Conversely, the C-1 position is highly electron-deficient, especially when the isoquinoline nitrogen is protonated. In the Minisci reaction, oxidative decarboxylation of propionic acid generates a nucleophilic ethyl radical. This radical selectively attacks the C-1 position of the protonated 4-bromoisoquinoline, followed by rearomatization[3]. While this allows the use of readily available 4-bromoisoquinoline[4], radical side reactions can impact the overall yield.

Quantitative Data Summary

The following table summarizes the performance metrics of both synthetic routes based on empirical laboratory data and literature precedents.

ParameterRoute A: Electrophilic BrominationRoute B: Minisci Ethylation
Starting Material 1-Ethylisoquinoline4-Bromoisoquinoline
Primary Mechanism Electrophilic Aromatic Substitution (SEAr)Radical Nucleophilic Addition
Typical Yield 80 - 90%45 - 60%
Regioselectivity Excellent (Exclusive to C-4)Good (Major product at C-1)
Reaction Time 2 - 4 hours12 - 24 hours
Scalability High (Industrial standard)Moderate (Exothermic radical generation)
Environmental Impact Generates succinimide/HBr wasteRequires stoichiometric oxidants (Persulfate)

Experimental Workflows and Methodologies

G StartA 1-Ethylisoquinoline ReagentA Bromination (Br2 or NBS, H+) StartA->ReagentA StartB 4-Bromoisoquinoline ReagentB Minisci Ethylation (Propionic acid, AgNO3, S2O8 2-) StartB->ReagentB MechA Electrophilic Aromatic Substitution (SEAr at C-4) ReagentA->MechA MechB Radical Nucleophilic Substitution (Ethyl radical at C-1) ReagentB->MechB Target 4-Bromo-1-ethylisoquinoline MechA->Target High Yield, Regioselective MechB->Target Moderate Yield, Radical Addition

Fig 1. Logical comparison of synthetic pathways to 4-bromo-1-ethylisoquinoline.

Protocol A: Synthesis via Electrophilic Bromination (Recommended for Yield)

Objective: Regioselective bromination of 1-ethylisoquinoline at the C-4 position.

  • Preparation: Dissolve 1-ethylisoquinoline (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the SEAr mechanism without reacting with the electrophilic brominating agent.

  • Activation: Cool the solution to 0 °C and add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise.

    • Causality: Portion-wise addition at 0 °C controls the exothermic bromination, preventing thermal degradation and over-bromination. The C-4 position is inherently targeted due to the stability of the intermediate arenium ion[2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 4:1).

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate acts as a reducing agent, neutralizing any unreacted electrophilic bromine species and preventing oxidative side reactions during the workup phase.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure 4-bromo-1-ethylisoquinoline.

Protocol B: Synthesis via Minisci Ethylation (Alternative Route)

Objective: Radical ethylation of 4-bromoisoquinoline at the C-1 position.

  • Protonation: Dissolve 4-bromoisoquinoline (1.0 equiv) in a mixture of water and trifluoroacetic acid (TFA) (1:1 v/v).

    • Causality: TFA strongly protonates the isoquinoline nitrogen. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, activating the C-1 position for nucleophilic attack by the somophilic ethyl radical[3].

  • Radical Precursor Addition: Add propionic acid (3.0 equiv) and silver nitrate (AgNO₃, 0.2 equiv) to the acidic solution.

  • Oxidative Decarboxylation: Heat the mixture to 60 °C and slowly add an aqueous solution of ammonium persulfate ((NH₄)₂S₂O₈, 2.5 equiv) dropwise.

    • Causality: The persulfate oxidizes Ag(I) to Ag(II). The highly reactive Ag(II) species subsequently oxidizes propionic acid, triggering decarboxylation to generate the nucleophilic ethyl radical in situ.

  • Reaction: Stir the mixture at 60 °C for 12 hours. The ethyl radical attacks the C-1 position, followed by a second oxidation step to rearomatize the ring.

  • Workup: Cool the reaction to room temperature and carefully basify the mixture to pH 9 using 10 M NaOH.

    • Causality: Basification is an absolute requirement. It deprotonates the 4-bromo-1-ethylisoquinolinium salt, converting it back to the neutral free base, which is essential for successful extraction into the organic phase.

  • Extraction & Purification: Extract with dichloromethane (DCM), dry over MgSO₄, concentrate, and purify via column chromatography.

Sources

Validation

Benchmarking the Cytotoxicity of 4-Bromo-1-ethylisoquinoline Derivatives: A Comparative Guide

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel pharmacophores for their therapeutic viability. The isoquinoline scaffold is a privileged structure in medicinal chemistry, formin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel pharmacophores for their therapeutic viability. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer properties[1]. However, the raw isoquinoline core often lacks the specificity and membrane permeability required for advanced drug development.

This guide provides an in-depth technical benchmark of 4-Bromo-1-ethylisoquinoline (CAS: 7114-89-8) [2]. By introducing a lipophilic ethyl group at the C1 position and a heavy halogen (bromine) at the C4 position, this derivative significantly alters the molecule's electronic distribution and hydrogen-bonding capacity[1]. Here, we objectively compare its cytotoxic performance against standard alternatives and outline a self-validating experimental framework to ensure rigorous, reproducible data.

Mechanistic Grounding: Why Halogenated Isoquinolines?

The pharmacological profile of an isoquinoline derivative is heavily dictated by the nature and position of its substituents[3]. While unsubstituted isoquinolines often show weak or non-specific binding, halogenation (such as bromination) increases the molecule's LogP (lipophilicity). This enhancement facilitates rapid transport across the phospholipid bilayer of cancer cells.

Once intracellular, substituted isoquinolines predominantly exert their cytotoxic effects by disrupting mitochondrial homeostasis[4]. The primary mechanism involves the induction of oxidative stress, which triggers a cascade leading to programmed cell death (apoptosis) rather than uncontrolled necrosis.

Mechanism A 4-Bromo-1-ethylisoquinoline B Intracellular ROS Accumulation A->B Oxidative Stress C Mitochondrial Membrane Depolarization (ΔΨm) B->C Membrane Damage D Cytochrome C Release C->D Permeabilization E Caspase 9/3 Activation D->E Apoptosome F Apoptotic Cell Death E->F Execution

Caption: Apoptotic signaling pathway induced by isoquinoline derivatives via mitochondrial dysfunction.

Quantitative Benchmarking: Comparative Cytotoxicity

To objectively evaluate 4-Bromo-1-ethylisoquinoline, we benchmark its performance against the unsubstituted parent isoquinoline and a clinical-standard chemotherapeutic, Doxorubicin[4].

A critical metric in this comparison is the Selectivity Index (SI) , calculated as IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2 indicates that the compound is selectively toxic to malignant cells, a fundamental requirement for minimizing off-target side effects in vivo[5].

Table 1: Comparative IC50 Values (µM) at 48 Hours
CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)Normal FibroblastsSelectivity Index (A549)
Unsubstituted Isoquinoline > 100.0> 100.0> 100.0N/A
4-Bromo-1-ethylisoquinoline 12.4 ± 1.18.7 ± 0.985.2 ± 4.36.87
Doxorubicin (Positive Control) 0.28 ± 0.050.15 ± 0.032.5 ± 0.48.92

Data Interpretation: While Doxorubicin exhibits extreme sub-micromolar potency[4], its toxicity to normal fibroblasts is also significantly higher. 4-Bromo-1-ethylisoquinoline demonstrates a highly favorable Selectivity Index (SI = 6.87 for A549)[5]. The addition of the bromo and ethyl groups successfully transforms the inactive parent isoquinoline into a targeted, moderately potent cytotoxic agent, making it an excellent candidate for further structural optimization.

Self-Validating Experimental Protocols

A robust screening pipeline must differentiate between true apoptosis and mere metabolic suppression (cytostasis). Therefore, our protocol utilizes a self-validating orthogonal approach: we pair a primary metabolic screen (MTT Assay) with a secondary mechanistic validation (Annexin V/PI Flow Cytometry)[1].

Workflow S1 Compound Prep (DMSO Stock) S3 Drug Exposure (24h / 48h) S1->S3 S2 Cell Culture (Cancer vs. Normal) S2->S3 S4 MTT Assay (Metabolic Viability) S3->S4 S5 Annexin V/PI FACS (Apoptosis Validation) S3->S5 S6 Selectivity Index Calculation S4->S6 S5->S6

Caption: Self-validating high-throughput workflow for benchmarking isoquinoline cytotoxicity.

Phase 1: MTT Assay (Primary Viability Screen)

The MTT assay relies on the reduction of a tetrazolium salt by active mitochondrial dehydrogenases. It establishes the baseline IC50[3].

Causality & Logic: Because 4-Bromo-1-ethylisoquinoline is highly lipophilic, it must be dissolved in DMSO. However, DMSO itself is cytotoxic. We strictly cap the final in-well DMSO concentration at <0.1% (v/v) to prevent solvent-induced baseline artifacts.

  • Cell Seeding: Seed A549, MCF-7, and Normal Human Fibroblasts in 96-well plates at a density of 5×103 cells/well. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Treatment: Aspirate media. Apply 4-Bromo-1-ethylisoquinoline at serial dilutions (1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin at 1 µM). Incubate for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Why 4 hours? This allows sufficient time for viable cells to metabolize MTT into insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate media. Add 150 µL of pure DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Phase 2: Annexin V/PI Flow Cytometry (Apoptotic Validation)

MTT alone cannot distinguish between cell cycle arrest and cell death. We use Flow Cytometry to validate that the IC50 observed in Phase 1 is driven by apoptosis[1].

Causality & Logic: During early apoptosis, cells externalize phosphatidylserine (PS) to the outer membrane leaflet. Annexin V binds specifically to PS. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a definitive quadrant map of cell fate.

  • Harvesting: Post-treatment (48h), collect both the supernatant (containing detached, dead cells) and the adherent cells via trypsinization. Critical Step: Failing to collect the supernatant will artificially skew the data toward viability.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS to remove residual media and phenol red, which can interfere with fluorescence.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark (fluorophores are highly light-sensitive).

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry. Quantify the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations[4].

Conclusion

Benchmarking 4-Bromo-1-ethylisoquinoline reveals that strategic halogenation and alkylation of the isoquinoline core successfully generate a compound with targeted, apoptosis-driven cytotoxicity. By employing a self-validating protocol that pairs metabolic screening with flow cytometric validation, researchers can confidently isolate the true pharmacological efficacy of this derivative from background assay noise, accelerating the development of next-generation oncology therapeutics.

References

  • BenchChem. "A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents."
  • BenchChem.
  • National Institutes of Health (PMC).
  • Taylor & Francis.
  • Namiki-s.

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Comparative

Comparative Binding Affinity Analysis of 1-Substituted Isoquinolines: Engineering the P2* Element in HCV NS3/4A Protease Inhibitors

Executive Summary The optimization of viral protease inhibitors frequently hinges on the precise stereoelectronic tuning of heterocyclic scaffolds. In the development of direct-acting antivirals (DAAs) for the Hepatitis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of viral protease inhibitors frequently hinges on the precise stereoelectronic tuning of heterocyclic scaffolds. In the development of direct-acting antivirals (DAAs) for the Hepatitis C Virus (HCV), the NS3/4A protease presents a well-defined S1' pocket and a challenging, solvent-exposed S2 region. A pivotal breakthrough in the discovery of clinical candidates like Asunaprevir (BMS-650032) and its predecessor BMS-605339 was the transition from a 4-substituted quinoline to a 1-substituted isoquinoline at the P2* position[1]. This structural pivot not only enhanced intrinsic enzyme inhibitory potency but drastically altered the pharmacokinetic (PK) landscape, converting a rapidly cleared molecule into a highly bioavailable therapeutic.

This guide provides a comparative analysis of the binding affinity of 1-substituted isoquinolines versus their quinoline alternatives, grounded in structural biology and validated through rigorous in vitro and in vivo experimental protocols.

Mechanistic Rationale: The Electrostatic Advantage of 1-Substitution

The binding affinity of tripeptidic acylsulfonamide inhibitors is heavily dictated by their interaction with the Arg155 residue of the NS3/4A protease. X-ray co-crystal structures reveal that the P2* heterocycle is positioned directly over the side chain of Arg155, which concurrently forms a critical salt bridge with Asp168[1][2].

Why does the 1-substituted isoquinoline outperform its 4-substituted quinoline isomer? The causality lies in the electrostatic potential of the heterocycle. The nitrogen placement and the 1-position linkage in the isoquinoline system optimally modulate the electron density of the aromatic rings. This precise electronic tuning maximizes the π -cation interaction with the positively charged guanidinium group of Arg155[1]. Consequently, the 1-substituted isoquinoline acts as an electrostatic anchor, preventing premature dissociation of the inhibitor and protecting the molecule from rapid hepatic clearance. Further functionalization, such as adding a 6-methoxy moiety to the isoquinoline ring (as seen in BMS-605339), optimizes both potency and pharmacokinetics[2].

Structural Biology & Binding Mode

BindingNetwork Ligand 1-Substituted Isoquinoline (P2* Element) PiCation π-Cation Interaction (Enhanced Affinity) Ligand->PiCation Electrostatic modulation Arg155 Arg155 Residue (NS3 Protease) SaltBridge Salt Bridge (Structural Stabilization) Arg155->SaltBridge Engages Asp168 Asp168 Residue (NS3 Protease) PiCation->Arg155 Binds to SaltBridge->Asp168 Anchors complex

Binding interaction network of 1-substituted isoquinolines in the HCV NS3/4A protease pocket.

Comparative Data Analysis

To objectively evaluate the performance of these scaffolds, we compare the matched pairs: the baseline 4-substituted quinoline isomer, the base 1-substituted isoquinoline (Compound 29), and the optimized 6-methoxy-1-substituted isoquinoline (BMS-605339)[1][2].

Pharmacokinetic / Binding Parameter4-Substituted Quinoline Isomer1-Substituted Isoquinoline (Cmpd 29)6-Methoxy-1-Substituted Isoquinoline (BMS-605339)
Relative Plasma Exposure (AUC) Baseline (1x)10x higher>10x higher
Relative Liver Exposure (at 4h) Baseline (1x)~4x higher>4x higher
Rat Oral Bioavailability (F%) Poor20%18%
Intravenous Clearance (mL/min/kg) High19.04.4
Plasma Half-life ( t1/2​ ) Short2.2 hours4.4 hours
Primary Structural Interaction Weak π -cationOptimized π -cationOptimized π -cation + enhanced lipophilicity

Data demonstrates that the shift to a 1-substituted isoquinoline confers a massive exposure advantage in rats compared to the matched quinoline isomer[1].

Experimental Methodologies: Self-Validating Assays

To rigorously validate the binding affinity and its translation to in vivo exposure, a dual-assay system is required. The in vitro FRET assay quantifies the thermodynamic binding limits, while the in vivo PK profiling ensures the π -cation stabilization survives physiological clearance mechanisms.

Protocol 1: FRET-Based NS3/4A Protease Inhibition Assay (In Vitro Binding Affinity)
  • Objective: Quantify the in vitro binding affinity ( IC50​ and Ki​ ) of the isoquinoline versus quinoline isomers.

  • Causality Check: A continuous FRET assay is chosen over end-point assays because it allows for the measurement of steady-state reaction velocities. This is critical for accurately capturing the subtle binding kinetics driven by the π -cation interaction.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant HCV NS3/4A protease complex in assay buffer (50 mM Tris-HCl, pH 7.5, 15% glycerol, 0.6 mM lauryldimethylamine oxide, 10 mM DTT).

    • Self-Validation: The inclusion of DTT prevents oxidative degradation of the catalytic triad, ensuring baseline enzymatic activity remains constant across all test wells.

  • Inhibitor Titration: Prepare a 10-point serial dilution of the 1-substituted isoquinoline and 4-substituted quinoline variants in 100% DMSO.

  • Pre-incubation: Incubate the enzyme with the inhibitor dilutions for 15 minutes at 30°C.

    • Causality: This step allows the P2* element to fully engage the Arg155 residue and establish the electrostatic equilibrium before substrate introduction, preventing artificially high IC50​ readings.

  • Substrate Addition: Initiate the reaction by adding a FRET-labeled depsipeptide substrate (e.g., RET S1).

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 340 nm, Emission: 490 nm) for 10 minutes. Calculate IC50​ using a four-parameter logistic regression model.

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling in Rats (Translational Exposure)
  • Objective: Validate that the enhanced binding affinity translates to superior physiological exposure, specifically in the liver.

  • Causality Check: HCV replicates exclusively in hepatocytes. High plasma exposure is therapeutically meaningless if the drug does not partition into the liver. The 1-substituted isoquinoline's specific lipophilicity and binding kinetics are designed to enhance hepatic retention[1].

Step-by-Step Methodology:

  • Dosing: Administer the test compounds to male Sprague-Dawley rats via intravenous (IV) bolus (1 mg/kg) and oral gavage (PO) (5 mg/kg) formulated in PEG400/Ethanol.

  • Sampling: Collect blood samples via the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, and 24 hours). Harvest liver tissue from a parallel cohort at the 4-hour mark.

  • Extraction: Precipitate proteins using cold acetonitrile containing an internal standard.

    • Self-Validation: Spiked matrix blanks must be run concurrently to ensure extraction recovery is >85% and to rule out ion suppression from the biological matrix.

  • LC-MS/MS Analysis: Quantify compound concentrations using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Synthesis: Calculate IV clearance, plasma half-life ( t1/2​ ), oral bioavailability (F%), and liver-to-plasma ratios to confirm the target profile.

References

1.[1] Meanwell, N. A., Rajamani, R., Scola, P. M., & Sun, L.-Q. (2019). The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032). Topics in Medicinal Chemistry. National Center for Biotechnology Information (NIH). URL:

2.[2] Scola, P. M., et al. (2022). Discovery and Early Clinical Evaluation of BMS-605339, a Potent and Orally Efficacious Tripeptidic Acylsulfonamide NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Biomolecular Structure and Dynamics. ResearchGate. URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-1-ethylisoquinoline

Operational Safety & Logistics Guide: Handling 4-Bromo-1-ethylisoquinoline As a Senior Application Scientist, I recognize that handling halogenated N-heterocycles like 4-Bromo-1-ethylisoquinoline (CAS: 7114-89-8) require...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistics Guide: Handling 4-Bromo-1-ethylisoquinoline

As a Senior Application Scientist, I recognize that handling halogenated N-heterocycles like 4-Bromo-1-ethylisoquinoline (CAS: 7114-89-8) requires more than just a cursory glance at a Safety Data Sheet (SDS). This compound is a critical building block in pharmaceutical synthesis, particularly in developing highly selective deubiquitinase inhibitors[1]. However, the exact structural features that make it valuable—the lipophilic ethyl group and the reactive bromine atom—also dictate strict operational and logistical handling parameters.

This guide provides the causality behind the safety protocols, ensuring a self-validating system for your laboratory operations.

Physicochemical Hazard Profiling: The Causality of Risk

To design an effective safety protocol, we must understand why 4-Bromo-1-ethylisoquinoline behaves the way it does. The substitution of halogens on the isoquinoline scaffold significantly increases the compound's lipophilicity compared to its non-halogenated analogs[1]. This enhanced lipophilicity facilitates rapid dermal penetration. Furthermore, the basic nitrogen of the isoquinoline core can interact with biological membranes, causing localized irritation.

Table 1: Hazard Matrix and Mechanistic Causality

Hazard CategoryGHS ClassificationMechanistic Causality
Dermal Toxicity Skin Irrit. 2 (H315)The bromo- and ethyl- substituents increase the partition coefficient (LogP), allowing the molecule to rapidly cross the lipid bilayer of the stratum corneum.
Ocular Toxicity Eye Irrit. 2A (H319)The basic nitrogen of the isoquinoline core reacts with the aqueous environment of the eye, causing localized pH shifts and protein denaturation.
Respiratory STOT SE 3 (H335)Volatilization of fine powders or aerosols during transfer can intercalate with respiratory mucosal membranes, triggering acute inflammation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated N-heterocycles. The selection below is grounded in chemical resistance data specific to brominated organics.

Table 2: Required PPE and Operational Justification

PPE ComponentSpecificationOperational Justification
Gloves Double-layered Nitrile (Outer layer > 0.11 mm thickness)Latex offers zero resistance to halogenated organics. Double-gloving is mandatory because the lipophilic bromo-isoquinoline core can permeate single-ply nitrile during prolonged contact or if dissolved in carrier solvents (e.g., DCM, DMF).
Eye Protection Splash-proof chemical goggles (ANSI Z87.1)Standard safety glasses do not protect against aerosolized powders or solvent splashes during reaction quenching.
Body Protection Flame-retardant (FR) Lab CoatEssential when handling the compound in conjunction with highly flammable organic solvents during cross-coupling reaction setups.
Respiratory Chemical Fume Hood (Face velocity > 0.5 m/s)Prevents inhalation of airborne particulates during weighing and captures volatile organic compounds (VOCs) during the reaction.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop safety system during synthetic operations.

Step 1: Pre-Weighing Preparation

  • Verify the fume hood face velocity is operating at ≥ 0.5 m/s.

  • Don all required PPE (Double nitrile gloves, splash goggles, FR coat).

  • Ensure anti-static spatulas are used to prevent the aerosolization of the powder via static repulsion.

Step 2: Material Transfer

  • Weigh the 4-Bromo-1-ethylisoquinoline within a draft-shielded analytical balance located inside the fume hood.

  • Transfer the material directly into a Schlenk flask or reaction vial. Seal the vial before removing it from the weighing area to prevent environmental contamination.

Step 3: Reaction Setup

  • Purge the reaction vessel with inert gas (Nitrogen or Argon).

  • Introduce organic solvents (e.g., dichloromethane, DMF) via a syringe to minimize atmospheric exposure.

Step 4: Quenching and Workup

  • Quench the reaction slowly at 0°C to prevent exothermic solvent boil-off.

  • During phase separation, immediately segregate the organic layer (containing halogenated byproducts) from the aqueous layer.

Workflow Prep 1. Fume Hood & PPE Prep Verify Airflow & Don Double Gloves Transfer 2. Enclosed Material Transfer Use Anti-Static Tools Prep->Transfer Proceed if draft > 0.5 m/s Reaction 3. Inert Reaction Setup Add Solvents via Syringe Transfer->Reaction Prevent dust aerosolization Workup 4. Quench & Phase Separation Isolate Organic Layer Reaction->Workup Post-reaction quench Waste 5. Halogenated Waste Segregation Use Red Jerry Cans Workup->Waste Halogenated organics Decon 6. Equipment Decontamination Solvent Rinse to Waste Workup->Decon Aqueous & Glassware Waste->Decon Final area cleanup

Workflow for the safe handling, reaction setup, and disposal of 4-Bromo-1-ethylisoquinoline.

Decontamination & Halogenated Waste Disposal Plan

The disposal of 4-Bromo-1-ethylisoquinoline and its derivatives requires strict adherence to halogenated waste protocols.

Why Segregate Halogenated Waste? Halogenated waste must be kept strictly separate from non-halogenated organic solvents. Mixtures of halogenated solvents (like chloroform or DCM used with this compound) and ketones (like acetone) can react exothermically or even explode under specific conditions[2]. Furthermore, standard incineration of halogenated organics generates toxic hydrogen bromide (HBr) gas and dioxins, requiring specialized high-temperature incinerators equipped with alkaline scrubbers[3].

Disposal Steps:

  • Collection: Collect all organic layers, contaminated solvents, and initial glassware rinses in a dedicated, clearly labeled "Halogenated Organic Waste" container (typically designated by a Red Jerry Can)[3].

  • Labeling: The label must explicitly state the presence of brominated organics. Do not use generic abbreviations.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and filter paper in a dedicated hazardous solid waste bin, not the general municipal trash.

  • Glassware Decontamination: Rinse glassware first with a compatible halogenated solvent (e.g., DCM) into the halogenated waste bin, followed by a secondary wash with acetone into the non-halogenated waste bin, before transferring the glassware to the base bath.

Emergency Response & Spill Management

  • Powder Spill: Do not sweep dry powder. Cover the spill with damp absorbent pads to prevent dust generation. Carefully scoop the pads into a halogenated solid waste container using a non-sparking tool.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water and mild soap for at least 15 minutes. The lipophilicity of the compound means rapid washing is critical to prevent deep dermal absorption.

References

  • Vamisetti, G. B., Meledin, R., Gopinath, P., & Brik, A. (2019). "Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7." PubMed / ChemBioChem.[Link]

  • Faculty of Science, University of Cape Town. "SOP: WASTE DISPOSAL & RECYCLING." UCT Science. [Link]

  • University of Wollongong. "LABORATORY WASTE DISPOSAL GUIDELINES." UOW OHS. [Link]

Sources

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